Human TLR1 mRNA
Description
Overview of IL-1R Antagonist as a Modulator of Inflammatory Responses
The Interleukin-1 receptor antagonist (IL-1Ra) is a key regulator of inflammation, acting as a natural brake on the pro-inflammatory effects of interleukin-1 (IL-1). wikipedia.org IL-1, which includes IL-1α and IL-1β, is a potent cytokine that drives a wide range of inflammatory responses, including fever, and the activation of various immune cells. oup.com IL-1Ra modulates these responses by competitively binding to the IL-1 type I receptor (IL-1RI) without initiating a signal. europa.eubiovendor.com This action prevents IL-1α and IL-1β from binding to the receptor and triggering the downstream inflammatory cascade. patsnap.comresearchgate.net
The balance between IL-1 and IL-1Ra is critical for maintaining tissue homeostasis. nih.gov In healthy individuals, sufficient levels of IL-1Ra are produced to control the inflammatory activity of IL-1. biovendor.com However, an imbalance where IL-1 levels exceed those of IL-1Ra can lead to the development or exacerbation of inflammatory diseases. nih.gov IL-1Ra is produced by various cell types, including immune cells like monocytes and macrophages, as well as epithelial cells and adipocytes. wikipedia.orgbiovendor.com Its production can be stimulated by various factors, including other cytokines and bacterial components, highlighting its role as part of the body's natural anti-inflammatory defense mechanism. biovendor.comannualreviews.org
Historical Context of IL-1R Antagonist Discovery and Early Research
The journey to understanding the IL-1R antagonist began with early observations of factors that could inhibit the activity of interleukin-1. In 1984, the concept of a natural IL-1 inhibitor emerged from two independent laboratories. wikipedia.orgfrontiersin.org One of the seminal observations was made by Dayer and Balavoine, who noticed that a factor of approximately 17 kDa could mask the activity of IL-1. uninsubria.it This inhibitor was later purified and cloned in 1990. uninsubria.it
Early research focused on characterizing this newly discovered protein and its mechanism of action. It was established that this molecule, which became known as the Interleukin-1 receptor antagonist (IL-1Ra), functioned by competitively blocking the binding of IL-1 to its receptor. frontiersin.org This was a groundbreaking discovery in the field of cytokine biology, as it was the first identified naturally occurring cytokine receptor antagonist. frontiersin.orgtechscience.com Subsequent studies in the late 1980s and early 1990s further elucidated the structure and function of IL-1Ra, including the identification of its gene on chromosome 2. wikipedia.org Early clinical investigations explored its therapeutic potential, with initial trials in conditions like sepsis syndrome. nih.gov
Significance of IL-1R Antagonist in Immune Regulation and Disease Pathogenesis
The Interleukin-1 receptor antagonist (IL-1Ra) is of paramount significance in the regulation of the immune system and the development of various diseases. Its primary role is to act as a natural anti-inflammatory agent by competitively inhibiting the pro-inflammatory cytokines IL-1α and IL-1β. wikipedia.orgeuropa.eupatsnap.com This function is crucial for maintaining a balanced immune response and preventing excessive inflammation that can lead to tissue damage. nih.gov
An imbalance between IL-1 and IL-1Ra, where the levels of the pro-inflammatory IL-1 cytokines are not adequately counteracted by IL-1Ra, is a key factor in the pathogenesis of numerous autoinflammatory and autoimmune diseases. nih.govwho.int For instance, in rheumatoid arthritis, elevated levels of IL-1 in the joints contribute to cartilage degradation and bone resorption, and the naturally occurring IL-1Ra is often insufficient to block these effects. who.intdrugbank.com
Furthermore, genetic deficiencies in IL-1Ra can lead to severe autoinflammatory conditions. A rare disease known as deficiency of the interleukin-1–receptor antagonist (DIRA) is caused by mutations in the IL1RN gene, resulting in unopposed IL-1 action and severe systemic inflammation from birth. drugbank.comtandfonline.com The crucial role of IL-1Ra is also highlighted in the pathogenesis of cryopyrin-associated periodic syndromes (CAPS), a group of rare inherited inflammatory disorders. nih.govdovepress.com In these conditions, mutations lead to excessive IL-1β production, and blocking IL-1 activity with antagonists like anakinra (a recombinant form of IL-1Ra) has proven to be a highly effective therapeutic strategy. dovepress.comnih.gov
Research has also implicated IL-1Ra in the pathogenesis of other conditions, including certain types of cancer and even tuberculosis, where it may have complex and sometimes opposing roles depending on the disease stage. biorxiv.orgspandidos-publications.com The study of IL-1Ra has not only provided fundamental insights into the mechanisms of immune regulation but has also paved the way for targeted therapies for a range of inflammatory diseases. uninsubria.itnih.gov
Detailed Research Findings
Compound Names Mentioned
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZSWUUAFHBCGE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Il 1r Antagonist Action
IL-1 Family Cytokines and Receptors: A Systems Biology Perspective
The IL-1 family consists of 11 cytokines, including seven agonists (IL-1α, IL-1β, IL-18, IL-33, IL-36α, IL-36β, and IL-36γ) and four antagonists (IL-1Ra, IL-36Ra, IL-37, and IL-38). mdpi.com The family of IL-1 receptors comprises 10 distinct members. nih.gov These components interact in a highly regulated manner to control inflammatory responses. frontiersin.orgmdpi.com The biological effects of IL-1α and IL-1β are mediated through their binding to the Interleukin-1 receptor type 1 (IL-1R1). mdpi.comwikipathways.org This interaction initiates a signaling cascade that is crucial for host defense but can also contribute to inflammatory diseases when dysregulated. nih.govnih.gov
Both IL-1α and IL-1β bind to the same receptor, IL-1R1, to initiate signaling. wikipathways.orgfrontiersin.org IL-1R1 is a transmembrane protein with an extracellular portion composed of three immunoglobulin (Ig)-like domains, which are responsible for ligand binding, and a cytoplasmic Toll/IL-1 Receptor (TIR) domain necessary for signal transduction. mdpi.comsinobiological.com The binding of IL-1 agonists to IL-1R1 is a critical first step in the inflammatory cascade. frontiersin.orgnih.gov This binding occurs with high affinity, in the nanomolar range. frontiersin.orgmdpi.com Specifically, IL-1R1 binds IL-1α, IL-1β, and the antagonist IL-1Ra with comparable high affinities. mdpi.com The interaction between IL-1 and IL-1R1 induces a conformational change in the receptor, which is essential for the subsequent steps in signal activation. nih.govnih.gov
Following the binding of an IL-1 agonist to IL-1R1, the IL-1 receptor accessory protein (IL-1RAcP) is recruited to form a ternary signaling complex. frontiersin.orgmdpi.comnih.gov IL-1RAcP is a crucial co-receptor that does not bind to IL-1 ligands directly but is essential for IL-1-mediated signaling. wikipathways.orgsinobiological.comnih.gov The formation of the IL-1/IL-1R1/IL-1RAcP heterotrimeric complex brings the intracellular TIR domains of IL-1R1 and IL-1RAcP into close proximity. frontiersin.orgsinobiological.com This dimerization of TIR domains serves as a scaffold for the recruitment of downstream signaling molecules, such as the myeloid differentiation primary response protein 88 (MyD88), which in turn initiates a kinase cascade leading to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory genes. mdpi.commdpi.comnih.gov
The endogenous IL-1 receptor antagonist (IL-1Ra) is a naturally occurring inhibitor of IL-1 signaling. nih.govahajournals.org It functions as a competitive antagonist by binding to IL-1R1 with an affinity similar to or even higher than that of IL-1α and IL-1β. nih.govresearchgate.net However, upon binding to IL-1R1, IL-1Ra fails to induce the necessary conformational change that allows for the recruitment of IL-1RAcP. mdpi.comnih.govahajournals.org By occupying the receptor without initiating a signal, IL-1Ra effectively blocks the binding of the agonist cytokines IL-1α and IL-1β, thereby preventing the formation of the functional signaling complex and subsequent inflammatory response. nih.govmdpi.comresearchgate.net
In addition to IL-1Ra, the IL-1 system is regulated by decoy receptors and soluble forms of IL-1 receptors. The Interleukin-1 receptor type 2 (IL-1R2) is considered a decoy receptor because it binds IL-1β with high affinity but has a short cytoplasmic tail that lacks a TIR domain, rendering it incapable of signaling. mdpi.comsinobiological.comuniprot.org IL-1R2 can exist in both a membrane-bound and a soluble form (sIL-1R2). mdpi.comsinobiological.com Both forms act as molecular traps, sequestering IL-1β and preventing it from binding to the signaling IL-1R1. sinobiological.comahajournals.org The soluble form of IL-1R1 (sIL-1R1) can also be generated and acts as an inhibitor by binding IL-1 ligands in the extracellular space. mdpi.com Furthermore, a soluble form of IL-1RAcP (sIL-1RAcP) can enhance the inhibitory activity of sIL-1R2 by forming a high-affinity complex that efficiently neutralizes IL-1β. mdpi.comnih.gov
Endogenous IL-1 Receptor Antagonist (IL-1Ra) Competitive Inhibition
Binding Kinetics and Structural Basis of IL-1R Antagonist Interaction with IL-1R1
The interaction between the IL-1R antagonist and IL-1R1 is characterized by specific binding kinetics and structural features that differentiate it from the binding of agonist cytokines.
While both IL-1 agonists and the antagonist IL-1Ra bind to IL-1R1, they induce distinct conformational changes in the receptor. nih.gov The binding of IL-1α or IL-1β to IL-1R1 leads to a specific structural alteration that creates a binding site for IL-1RAcP, facilitating the formation of the active ternary complex. nih.govnih.govresearchgate.net In contrast, the binding of IL-1Ra to IL-1R1 results in a different conformational state of the receptor that is unable to recruit IL-1RAcP. nih.govahajournals.org This failure to form the heterotrimeric complex is the molecular basis for the antagonistic activity of IL-1Ra. mdpi.comnih.gov Structural studies have revealed that while IL-1β interacts with both site A (at the interface of domains D1 and D2) and site B (in domain D3) of IL-1R1, IL-1Ra predominantly binds to site A. mdpi.comnih.gov This differential binding is a key determinant of the inability of the IL-1Ra-IL-1R1 complex to engage IL-1RAcP and initiate signaling. nih.gov
Allosteric Modulation of IL-1R
The Interleukin-1 Receptor (IL-1R) is a critical component in the inflammatory signaling cascade. Its modulation by the IL-1 Receptor Antagonist (IL-1Ra) is a key mechanism for controlling inflammation. While traditionally viewed as a competitive antagonist, the action of IL-1Ra involves allosteric modulation of the receptor complex. nih.gov
Upon binding of agonist cytokines like IL-1α and IL-1β to the IL-1 Receptor Type 1 (IL-1R1), a conformational change is induced that facilitates the recruitment of the IL-1 Receptor Accessory Protein (IL-1RAcP). nih.govfrontiersin.org This ternary complex formation is essential for initiating downstream intracellular signaling. frontiersin.orgaai.org IL-1Ra, however, binds to IL-1R1 at the same primary binding site (Site A) as IL-1β but fails to induce the necessary conformational change for IL-1RAcP recruitment. frontiersin.org This prevention of the association with the co-receptor allosterically inhibits the formation of a functional signaling complex, thereby blocking the inflammatory cascade. frontiersin.orgaai.orgfrontiersin.org
Research has further elucidated the subtleties of this allosteric mechanism. For instance, a single point mutation, C116F, in IL-1Ra can switch its function from an antagonist to an agonist, demonstrating the delicate structural balance that governs its allosteric effects. nih.gov This highlights a conserved hydrophobic pocket (residues 111-120) as an allosteric switch. nih.gov
Furthermore, novel small molecule allosteric modulators of the IL-1 receptor, such as the peptide rytvela (also known as 101.10), have been developed. nih.govarvojournals.orgnih.gov These modulators bind to sites on the receptor distinct from the orthosteric binding site of IL-1, yet they can effectively prevent the receptor's activation and subsequent signaling, offering a different therapeutic approach to modulating IL-1 activity. arvojournals.orgnih.govfrontiersin.org
Intracellular Signaling Pathways Modulated by IL-1R Antagonist
The binding of IL-1Ra to IL-1R1 effectively halts the initiation of several downstream intracellular signaling pathways that are hallmarks of IL-1-induced inflammation. nih.gov The primary consequence of this inhibition is the prevention of the activation of key transcription factors and kinases that drive the expression of pro-inflammatory genes. nih.govgsea-msigdb.org
Inhibition of NF-κB Activation
A central effect of the IL-1R antagonist is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. pnas.orgnih.govnih.gov IL-1 signaling typically leads to a cascade involving the recruitment of IRAK-1 and TRAF6, which in turn activates the IKK complex to phosphorylate IκBα. gsea-msigdb.orgoncotarget.com This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes. oncotarget.com
By preventing the initial receptor-co-receptor complex formation, IL-1Ra blocks this entire sequence of events. gsea-msigdb.org Studies have demonstrated that treatment with the recombinant form of IL-1Ra, anakinra, leads to a significant decrease in NF-κB activity in various cell types, including pancreatic ductal adenocarcinoma (PDAC) cells and chronic lymphocytic leukemia (CLL) cells. nih.govnih.govresearchgate.net Interestingly, in some contexts, such as in CLL cells, anakinra has been found to inhibit NF-κB activation in an IL-1 receptor-independent manner, possibly by reducing oxidative stress. pnas.orgresearchgate.net This suggests that IL-1Ra may have intracellular functions beyond simple receptor antagonism. pnas.org
Modulation of MAP Kinase Pathways
In addition to the NF-κB pathway, IL-1 signaling robustly activates Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK). nih.govpnas.org These pathways also contribute significantly to the inflammatory response. The IL-1R antagonist effectively modulates these pathways by blocking their activation at the receptor level. aai.org
Research has shown that intracellular IL-1Ra1 can inhibit the phosphorylation of p38 MAPK. aai.org In keratinocyte cell lines, the presence of high levels of intracellular IL-1Ra1 correlated with a lack of IL-1α-induced phosphorylation of p38 MAPK. aai.org This inhibition of the p38 MAPK pathway contributes to the anti-inflammatory effects of IL-1Ra by preventing the production of downstream cytokines like IL-6 and IL-8. aai.org The IL-1 signaling cascade that leads to JNK activation, mediated by TRAF6 and the ECSIT protein, is also abrogated by the action of the IL-1R antagonist. gsea-msigdb.org
Crosstalk with Other Inflammatory Signaling Cascades
The inflammatory network is complex, with significant crosstalk between different signaling pathways. The IL-1/IL-1Ra axis has a notable interplay with the interferon (IFN) signaling pathway. frontiersin.org There appears to be a reciprocal negative regulation between IL-1 and type I IFN responses. frontiersin.org
Studies have shown that type I IFNs can induce the expression of the IL-1 receptor antagonist (IL-1Ra). frontiersin.org This represents a mechanism by which IFN signaling can dampen IL-1-driven inflammation. Conversely, IL-1 signaling can antagonize type I IFN responses by inhibiting both the transcription of IFN-β and the phosphorylation of STAT proteins, which are crucial for IFN signaling. frontiersin.org In models of chronic lymphocytic leukemia, blocking the IL-1 pathway with anakinra led to an upregulation of IFN signaling, highlighting a yin-yang relationship between these two major inflammatory nodes. pnas.org This crosstalk is critical for maintaining immune homeostasis and can have significant implications in both infectious diseases and cancer. frontiersin.org
Diverse Mechanisms of Cell Death Modulation by IL-1R Antagonist
Beyond its well-established anti-inflammatory roles, the IL-1R antagonist also plays a crucial part in modulating cell survival and death pathways, particularly apoptosis. plos.org This function is critical in tissues subjected to ischemic or inflammatory injury. plos.orgnih.gov
Prevention of Apoptosis via Caspase Inhibition
A significant anti-apoptotic function of IL-1Ra is its ability to directly inhibit the activity of caspases, the key executioner enzymes in the apoptotic cascade. plos.org This mechanism can occur independently of its canonical cell surface receptor-blocking activity. plos.orgvcu.edu
Research in ischemic cardiomyocytes has revealed that IL-1Ra can be synthesized intracellularly and can bind to and inhibit mitochondria-activated caspases. plos.org Specifically, IL-1Ra has been shown to potently interfere with the activity of the initiator caspase-9 and the executioner caspases-3, -6, and -7. plos.org In a mouse model of spinal cord injury, administration of IL-1Ra completely abolished the trauma-induced increases in apoptosis and caspase-3 activity. nih.gov This intracellular, receptor-independent anti-apoptotic function points to a direct role for IL-1Ra in the cell's self-protective mechanisms against ischemic and inflammatory stress. plos.org The inhibition of caspase-9 is particularly noteworthy as this caspase plays a critical role in ischemia-induced apoptosis. plos.orgvcu.edu
Inhibition of Necroptosis
The Interleukin-1 Receptor Antagonist (IL-1RA) has been identified as a key modulator of necroptosis, a form of regulated necrotic cell death. Its mechanism of inhibition primarily involves interference with the formation and signaling of the core necroptotic machinery, known as the necrosome.
Research has demonstrated that the Interleukin-1 Receptor 1 (IL-1R1) is directly involved in triggering neuronal necroptosis. ahajournals.orgnih.gov In conditions such as intracranial hemorrhage, the breakdown product of hemoglobin, hemin, can mediate the assembly of the necrosome complex, leading to neuronal death. ahajournals.org This process is driven by the physical coupling of IL-1R1 with the necrosome. ahajournals.org The necrosome itself is a signaling complex typically composed of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed lineage kinase domain-like protein (MLKL), which is the ultimate executioner of necroptosis. ahajournals.orgnih.gov
The IL-1R antagonist exerts its protective effect by disrupting the interaction between IL-1R1 and the necrosome components RIPK1 and RIPK3. ahajournals.org By preventing the formation of this IL-1R1-necrosome complex, IL-1RA effectively decreases the expression and translocation of necrosome components. ahajournals.org Studies in mouse models of intracranial hemorrhage and transient global cerebral ischemia have shown that treatment with IL-1RA or genetic deletion of IL-1R1 leads to reduced levels of RIPK1, RIPK3, and phosphorylated MLKL (p-MLKL), resulting in increased neuron survival and improved neurological outcomes. ahajournals.orgnih.gov Specifically, IL-1RA was found to abolish the hemin-induced interaction between IL-1R1 and the necrosome in primary neurons. ahajournals.org Furthermore, neutralizing IL-1R1 with its antagonist disrupts the interaction between IL-1R1 and the necrosome, which in turn attenuates the expression and plasma membrane translocation of p-MLKL, thus protecting neurons from ischemic injury. nih.gov This suggests that functional inhibition of the IL-1R1-necrosome interaction is a critical mechanism by which IL-1RA prevents necroptotic cell death. ahajournals.org
The liberation of damage-associated molecular patterns (DAMPs) like IL-1α from necrotizing cells can create an amplifying inflammatory loop that may lead to further cell death, including inflammasome-dependent pyroptosis. d-nb.info By blocking the IL-1 receptor, IL-1RA can interrupt this cycle. d-nb.info
Table 1: Research Findings on IL-1R Antagonist in Necroptosis Inhibition
| Research Model | Key Stimulus | Core Findings | Outcome | Reference(s) |
|---|---|---|---|---|
| Primary Mouse Neurons | Hemin | IL-1RA treatment disrupted the interaction between IL-1R1 and the RIP1/RIP3 necrosome complex. | Increased neuron survival. | ahajournals.org |
| Mouse Model of Intracranial Hemorrhage | Hemin | IL-1R1-deficient mice showed lower levels of RIP1, RIP3, and MLKL; IL-1RA treatment decreased necrosome expression. | Reduced neurological deficits and brain water content. | ahajournals.org |
| Rat Model of Transient Global Cerebral Ischemia | Ischemia/Reperfusion | IL-1RA administration disrupted the IL-1R1-necrosome interaction, attenuating p-MLKL expression and membrane translocation. | Alleviated neuronal necroptosis and provided neuroprotection. | nih.gov |
Impact on Pyroptosis Pathways
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes and executed by the gasdermin (GSDM) family of proteins. ijbs.comnih.govencyclopedia.pub The IL-1R antagonist primarily impacts pyroptosis pathways by blocking the potent downstream inflammatory effects of Interleukin-1β (IL-1β), a key cytokine matured and released during this process. ijbs.comnih.gov
The canonical pyroptosis pathway involves the activation of a sensor protein, such as NLRP3, which leads to the assembly of an inflammasome complex. nih.govfrontiersin.org This complex activates caspase-1, which serves two main functions: it cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, and it cleaves Gasdermin D (GSDMD). nih.govahajournals.org The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to cell lysis and the release of mature IL-1β and IL-18 into the extracellular space. ijbs.comnih.govahajournals.org
The IL-1R antagonist, a recombinant form of the natural inhibitor IL-1Ra, competitively binds to the IL-1 receptor type 1 (IL-1R1) without inducing a signal. ahajournals.orgwikipedia.orgresearchgate.net This action prevents the binding of both IL-1α and IL-1β, thereby blocking their pro-inflammatory signaling cascades. researchgate.netmdpi.com By inhibiting the IL-1β pathway, the IL-1R antagonist can curtail the inflammatory feedback loop associated with pyroptosis, where released IL-1β would otherwise act on surrounding cells to promote further inflammation and potentially more pyroptotic cell death. nih.govfrontiersin.org This mechanism has been shown to be beneficial in various disease models. For example, in models of Kawasaki disease, liver disease, and cancer, blocking the IL-1β pathway with an IL-1R antagonist has been shown to temper inflammatory responses and attenuate disease progression. nih.govfrontiersin.orgfrontiersin.orgmdpi.com
Beyond its canonical role as a receptor blocker, some research suggests that intracellular IL-1Ra isoforms may have additional functions. Studies have indicated that IL-1Ra can directly bind and inhibit several caspases, including caspase-8 and caspase-9, via a noncompetitive mechanism. nih.gov By potentially inhibiting caspase-8, which can link apoptosis and pyroptosis pathways through cleavage of GSDMC, or by modulating other caspases, intracellular IL-1Ra may play a more direct role in balancing cell fate decisions between different death pathways. nih.govnih.gov
Table 2: Impact of IL-1R Antagonist on Pyroptosis in Different Pathological Contexts
| Disease/Condition | Cell Type(s) | Mechanism of Action | Reported Effect | Reference(s) |
|---|---|---|---|---|
| Kawasaki Disease | Macrophages, Endothelial Cells | Blocks downstream effects of IL-1β released during pyroptosis. | Attenuates coronary inflammation in mouse models. | frontiersin.orgfrontiersin.org |
| Liver Disease | Hepatocytes | Inhibits the NLRP3/caspase-1 pathway. | Attenuates liver inflammation and fibrosis. | mdpi.com |
| Breast Cancer | Cancer cells | Reduces IL-1β secretion. | Inhibits tumor growth. | nih.gov |
| CAR-T Therapy Side Effects | Macrophages | Blocks IL-1β signaling, a key mediator of cytokine release syndrome (CRS). | Attenuates CRS. | nih.govmdpi.com |
| Rheumatoid Arthritis / Periodontitis | Fibroblasts | Reduces IL-1β-induced expression of RANKL. | Reduces bone resorption. | mdpi.com |
Isoforms of Il 1r Antagonist and Their Biological Significance
Secreted IL-1Ra (sIL-1Ra): Synthesis and Extracellular Function
The most extensively studied isoform is the secreted Interleukin-1 Receptor Antagonist (sIL-1Ra). It is synthesized as a 17-kDa pro-protein that includes a signal peptide, enabling its secretion from the cell through the classical endoplasmic reticulum-Golgi pathway. frontiersin.orgaai.org Once outside the cell, it becomes a variably glycosylated protein of 22-25 kDa. frontiersin.orgnih.gov The principal biological role of sIL-1Ra is to act as a natural anti-inflammatory agent by modulating the effects of IL-1 in the extracellular space. nih.govnih.gov It competitively blocks the binding of both IL-1α and IL-1β to the type I IL-1 receptor (IL-1R1), thereby preventing the downstream signaling that leads to inflammation. aai.orghopkinsarthritis.org
Production by Myeloid Cells
Myeloid cells are the primary producers of sIL-1Ra. aai.org These include monocytes, macrophages, and neutrophils, which secrete sIL-1Ra when stimulated. annualreviews.orgbiorxiv.org For instance, activated monocytes and macrophages are significant sources of this anti-inflammatory cytokine. hopkinsarthritis.orgrupress.org The production of sIL-1Ra is stimulated by various factors, including other cytokines, bacterial components like lipopolysaccharide (LPS), and adherent IgG. annualreviews.organnualreviews.org
Role in Systemic Anti-inflammatory Response
sIL-1Ra plays a vital role in the systemic anti-inflammatory response. It is produced by hepatic cells as an acute-phase protein, and its levels in circulation can increase significantly during inflammatory conditions. annualreviews.organnualreviews.org This systemic release helps to limit widespread inflammation. pnas.org Studies in animal models have demonstrated that endogenous IL-1Ra is critical for host defense against endotoxin-induced injury. annualreviews.org The importance of sIL-1Ra as a natural anti-inflammatory protein is further highlighted in conditions like arthritis and colitis, where neutralizing it can worsen the disease. annualreviews.organnualreviews.org The pituitary gland may also secrete sIL-1Ra as a systemic anti-inflammatory hormone in response to circulating IL-1β. pnas.org
Intracellular IL-1Ra Isoforms (icIL-1Ra1, 2, and 3): Localization and Proposed Roles
In addition to the secreted form, there are three intracellular isoforms of IL-1Ra (icIL-1Ra), designated icIL-1Ra1, icIL-1Ra2, and icIL-1Ra3. frontiersin.org These isoforms lack a leader peptide sequence and are therefore primarily located within the cytoplasm of the cell. aai.orgbiorxiv.org
icIL-1Ra1 : This 18-kDa isoform is the major intracellular variant and is generated through alternative splicing from an upstream exon. frontiersin.orgaai.org While predominantly intracellular, it can be released from dying cells or actively secreted through a leaderless pathway. aai.orgbiomolther.org Once released, it can act extracellularly like sIL-1Ra. aai.org There is also evidence suggesting it may have unique intracellular functions by binding to the third component of the COP9 signalosome (CSN3), which can inhibit the p38 MAPK signal transduction pathway. aai.org
icIL-1Ra2 : The cDNA for this isoform was cloned from human neutrophils. frontiersin.orgaai.org However, a corresponding protein has not been definitively identified in human cells. nih.govbiorxiv.org
icIL-1Ra3 : This 16-kDa isoform can be produced via alternative translation initiation from the sIL-1Ra mRNA. frontiersin.orgaai.org It is found in cells such as monocytes, neutrophils, and macrophages. nih.govbiorxiv.org
| Isoform | Molecular Weight | Primary Location | Key Production Notes |
| sIL-1Ra | 22-25 kDa (glycosylated) | Extracellular space | Secreted by myeloid cells (monocytes, macrophages, neutrophils) and hepatocytes. annualreviews.orgfrontiersin.org |
| icIL-1Ra1 | 18 kDa | Cytoplasm | Predominantly in keratinocytes, epithelial cells, monocytes, and fibroblasts. annualreviews.orgbiorxiv.org Can be released from cells. aai.org |
| icIL-1Ra2 | 25 kDa (predicted) | --- | mRNA detected in neutrophils, but protein not found in human cells. nih.govfrontiersin.orgbiorxiv.org |
| icIL-1Ra3 | 16 kDa | Cytoplasm | Found in monocytes, neutrophils, and macrophages. nih.govbiorxiv.org |
Expression in Keratinocytes and Epithelial Cells
Intracellular IL-1Ra is abundantly expressed in keratinocytes and other epithelial cells. annualreviews.orgfrontiersin.org Specifically, icIL-1Ra1 is the predominant isoform in these cell types, where it is often constitutively expressed. frontiersin.orgaai.org In normal human cornea, epithelial cells produce both sIL-1Ra and icIL-1Ra. annualreviews.org The high level of icIL-1Ra expression in epithelial tissues like the skin suggests it plays a significant role in maintaining local tissue homeostasis. annualreviews.organnualreviews.org Studies with transgenic mice have confirmed that the human icIL-1Ra promoter can effectively regulate gene expression in keratinocytes and gastrointestinal epithelial cells. nih.gov
Contributions to Organ-Specific Inflammation
The balance between IL-1 and IL-1Ra is critical in preventing or limiting inflammation in specific organs. researchgate.net
Skin : In the skin, icIL-1Ra1 is the major isoform. frontiersin.org Its deficiency has been shown to aggravate psoriasis-like skin inflammation in mice, suggesting that keratinocyte-derived icIL-1Ra1 acts as a crucial anti-inflammatory mediator in the skin. frontiersin.orgaai.org A loss-of-function mutation in IL-1Ra can lead to severe, life-threatening systemic inflammation that particularly affects the skin and bones. biomolther.org
Joints : In arthritic joints, multiple IL-1Ra isoforms are expressed. nih.gov Myeloid cell-derived IL-1Ra, including both sIL-1Ra and icIL-1Ra3, plays a key role in controlling the acute inflammatory phase of arthritis. nih.gov An imbalance where IL-1 production exceeds that of IL-1Ra is observed in rheumatoid synovitis, potentially contributing to the persistence of inflammation. nih.gov
Blood Vessels : Mice lacking the IL-1Ra gene develop lethal arterial inflammation, highlighting the specific role of IL-1Ra in controlling spontaneous inflammation in artery walls that are under constitutive stress. rupress.org
Genetic Polymorphisms of the IL-1RN Gene and Disease Predisposition
The gene encoding IL-1Ra, IL1RN, is polymorphic. One of the most studied polymorphisms is a variable number of tandem repeats (VNTR) in intron 2. oup.commedrxiv.org An allele known as IL1RN2 has been associated with altered production of both IL-1Ra and IL-1β. researchgate.netoup.com
Individuals homozygous for the IL1RN2 allele may exhibit a more severe and prolonged pro-inflammatory response. oup.com This genetic variation has been linked to a predisposition for or severity of a variety of human diseases, many of which are of epithelial cell origin. researchgate.net
Table of IL1RN Polymorphism and Associated Diseases:
| Disease Category | Associated Diseases | Finding |
|---|---|---|
| Inflammatory Bowel Diseases | Ulcerative Colitis, Crohn's Disease | Association reported between IL1RN2 homozygosity and these conditions. oup.com |
| Autoimmune/Inflammatory Skin Disorders | Psoriasis, Lichen Sclerosus, Alopecia Areata | Association with IL1RN2 homozygosity has been observed. oup.com |
| Other Inflammatory Conditions | Lupus Erythematosus, Vulvar Vestibulitis | Association with IL1RN2 homozygosity reported. oup.com |
| Cardiovascular Disease | Coronary Artery Disease (Single-Vessel) | Carriage of the IL1RN2 allele is significantly associated with single-vessel disease. ahajournals.org |
| Peri-implantitis | Peri-implantitis | A significant association was found between carriers of allele 2 of the IL1RN gene and the disease. nih.gov |
| Gastric Cancer | Gastric Cancer | Carriage of the IL1RN2 allele was associated with an increased risk of gastric cancer in some populations. medrxiv.org |
It is important to note that the functional effect of the IL1RN polymorphism can be cell-type specific. For example, in monocytes, the IL1RN2 allele is associated with increased IL-1Ra production, whereas in epithelial cells, it is linked to reduced production. ahajournals.org This complexity underscores the intricate role of genetic factors in modulating inflammatory responses.
IL1RN*2 Allele and Altered IL-1Ra Production
The gene encoding the IL-1R antagonist, IL1RN, is located on the long arm of human chromosome 2 and exhibits genetic polymorphism. wikipedia.orgresearchgate.netgenecards.org One of the most studied polymorphisms is a variable number of tandem repeats (VNTR) located in the second intron of the gene. nih.govspandidos-publications.com This polymorphism gives rise to several alleles, with the most common being IL1RN1 (four repeats) and IL1RN2 (two repeats). spandidos-publications.com
Because this VNTR is in a non-coding region (intron 2), it does not alter the amino acid sequence of the IL-1Ra protein. spandidos-publications.com However, the repeated sequences contain binding sites for transcription factors, suggesting that this polymorphism has functional significance by influencing gene expression levels. spandidos-publications.com
The presence of the IL1RN2 allele is associated with an imbalance between the pro-inflammatory cytokine IL-1β and the anti-inflammatory IL-1Ra. researchgate.netpnrjournal.com Research indicates that this allele is linked to both the impaired production of IL-1Ra and the overproduction of IL-1β. researchgate.netpnrjournal.com For example, some studies have shown that individuals homozygous for the IL1RN2 allele have lower production of the IL-1Ra isoform derived from the endothelium. ahajournals.org Other in vitro studies have demonstrated that the presence of the IL1RN2 allele is strongly associated with enhanced production of IL-1β by mononuclear cells. nih.gov This altered cytokine ratio creates a heightened pro-inflammatory state, as the reduced antagonist activity is insufficient to counteract the increased levels of the inflammatory agonist. atlasgeneticsoncology.org However, the evidence can be complex, with some studies reporting higher circulating levels of IL-1Ra in IL1RN2 carriers, possibly as a compensatory response to the heightened inflammatory environment. spandidos-publications.comoup.com
Association with Inflammatory Disease Susceptibility
The pro-inflammatory state associated with the IL1RN*2 allele predisposes individuals to the development or increased severity of a variety of human diseases, particularly those of an inflammatory or epithelial cell origin. researchgate.netpnrjournal.comoup.com The altered IL-1β/IL-1Ra ratio is believed to be a critical factor in the regulation of inflammation, and a shift in favor of IL-1β can lead to chronic or excessive inflammatory responses. nih.gov
A strong correlation has been established between the IL1RN2 allele and an increased risk for numerous conditions. spandidos-publications.com This genetic variant has been implicated in susceptibility to autoimmune disorders, certain cancers, and other chronic inflammatory diseases. wikipedia.orgatlasgeneticsoncology.orgahajournals.orgoup.com The prolonged and more severe pro-inflammatory immune response in individuals with the IL1RN2 allele is thought to be the underlying mechanism for this increased disease risk. oup.com
Table 2: Inflammatory Diseases Associated with the IL1RN*2 Allele
| Disease Category | Specific Disease | Reference |
|---|---|---|
| Gastrointestinal & Hepatic | Gastric Cancer | wikipedia.orgatlasgeneticsoncology.orgbiovendor.comnih.gov |
| Ulcerative Colitis / Crohn's Disease | oup.com | |
| Autoimmune / Inflammatory | Systemic Lupus Erythematosus | oup.com |
| Alopecia Areata, Lichen Sclerosus | spandidos-publications.com | |
| Cancer | Cutaneous Melanoma | spandidos-publications.com |
| Bladder Cancer | atlasgeneticsoncology.org | |
| Colorectal Cancer | nih.gov | |
| Vascular | Carotid Atherosclerosis | ahajournals.org |
| Coronary Artery Disease | oup.com | |
| Skeletal | Osteoporotic Fractures | wikipedia.orgbiovendor.com |
| Infectious Disease Complications | Sepsis | atlasgeneticsoncology.org |
| Neurological | Schizophrenia | wikipedia.org |
Preclinical Research on Il 1r Antagonist in Disease Models
Experimental Models of Inflammatory and Autoimmune Diseases
The efficacy of IL-1R antagonists has been extensively documented in animal models of rheumatoid arthritis (RA). In murine collagen-induced arthritis (CIA), a widely used model that mimics many aspects of human RA, treatment with IL-1R antagonist has been shown to significantly reduce the incidence and severity of the disease. Studies have demonstrated that administration of the antagonist can prevent cartilage and bone erosion, key pathological features of RA. Furthermore, in the adjuvant-induced arthritis model in rats, another common model for RA, the IL-1R antagonist has also shown beneficial effects in reducing inflammation and joint damage.
Key Findings in Rheumatoid Arthritis Models:
Reduced incidence and severity of arthritis.
Prevention of joint erosion, including both cartilage and bone.
Decreased inflammation in affected joints.
| Model | Key Findings |
| Murine Collagen-Induced Arthritis (CIA) | Reduced disease incidence and severity, prevention of cartilage and bone erosion. |
| Rat Adjuvant-Induced Arthritis | Reduction in inflammation and joint damage. |
Preclinical studies in models of gout have highlighted the critical role of IL-1 in the inflammatory cascade triggered by monosodium urate (MSU) crystals. In these models, the injection of MSU crystals into the peritoneal cavity or joints of mice induces a rapid and robust inflammatory response. Treatment with an IL-1R antagonist has been shown to significantly inhibit this inflammation, leading to a reduction in the influx of neutrophils to the site of crystal deposition. This demonstrates the potential of IL-1R blockade to interrupt the key pathogenic mechanisms of acute gout attacks.
Key Findings in Gout Models:
Inhibition of MSU crystal-induced inflammation.
Reduced neutrophil influx to the site of inflammation.
| Model | Key Findings |
| Murine Monosodium Urate (MSU) Crystal-Induced Peritonitis/Arthritis | Significant inhibition of acute inflammation and neutrophil recruitment. |
The role of the IL-1R antagonist has also been investigated in experimental models of inflammatory bowel disease (IBD). In the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics aspects of ulcerative colitis, administration of the IL-1R antagonist has been shown to ameliorate disease activity. This includes reductions in weight loss, colonic inflammation, and tissue damage. These findings suggest that targeting the IL-1 pathway could be a viable therapeutic strategy for IBD.
Key Findings in Inflammatory Bowel Disease Models:
Amelioration of disease activity in DSS-induced colitis.
Reduction in weight loss and colonic inflammation.
| Model | Key Findings |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Amelioration of disease severity, including reduced weight loss and colonic inflammation. |
Animal models of cryopyrin-associated periodic syndromes (CAPS), a group of rare autoinflammatory diseases, have provided strong evidence for the therapeutic potential of IL-1R antagonists. For instance, in a mouse model of Muckle-Wells syndrome, a form of CAPS, treatment with an IL-1R antagonist prevented the development of systemic inflammation. These models have been instrumental in demonstrating the central role of IL-1β overproduction in the pathology of these syndromes and the effectiveness of IL-1 blockade.
Key Findings in Autoinflammatory Syndrome Models:
Prevention of systemic inflammation in a mouse model of Muckle-Wells syndrome.
| Model | Key Findings |
| Murine Model of Muckle-Wells Syndrome | Prevention of systemic inflammation. |
Inflammatory Bowel Disease Models
Neuroinflammatory Disease Models and IL-1R Antagonist
The IL-1R antagonist has also been evaluated in the context of neuroinflammatory diseases, where inflammation within the central nervous system is a key driver of pathology.
In preclinical models of ischemic stroke, most commonly the middle cerebral artery occlusion (MCAO) model in rodents, the administration of an IL-1R antagonist has shown significant neuroprotective effects. Treatment has been associated with a reduction in infarct size and improved neurological outcomes. The mechanisms underlying this protection are thought to involve the suppression of post-ischemic inflammation, including the reduction of inflammatory cell infiltration into the brain parenchyma and the modulation of glial cell activation. Furthermore, the IL-1R antagonist has been shown to reduce neuronal death in the ischemic penumbra.
Key Findings in Stroke Models:
Reduction of infarct volume.
Improved neurological outcomes.
Suppression of post-ischemic inflammation.
Reduced neuronal death.
| Model | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) in Rodents | Reduced infarct size, improved neurological function, suppression of neuroinflammation, and decreased neuronal death. |
Traumatic Brain Injury Models: Therapeutic Potential
In preclinical models of traumatic brain injury (TBI), the administration of an IL-1R antagonist has been shown to confer neuroprotection and improve functional outcomes. physiology.orgru.nl The therapeutic blockade of the IL-1 receptor 1 (IL-1R1) is more effective at preserving cognitive function after TBI than targeting IL-1α or IL-1β individually. oup.com Studies utilizing the recombinant human IL-1R antagonist, Anakinra, have demonstrated mitigation of trauma-induced astrogliosis, edema, and cytokine generation. plos.org
Table 1: Effects of IL-1R Antagonist in Preclinical Traumatic Brain Injury Models
| Animal Model | IL-1R Antagonist Type | Key Findings | Reference(s) |
|---|---|---|---|
| Rat (Fluid Percussion Injury) | Recombinant human IL-1Ra (Anakinra) | Rescued cognitive impairment in Morris water maze. | plos.org |
| Mouse (Controlled Cortical Impact) | Anti-IL-1β antibody | Reduced lesion volume, hemispheric tissue loss, and attenuated cognitive deficits. | plos.org |
| Mouse (Blast-mediated TBI) | Anakinra | Preserved retinal ganglion cell function and structure; trend of decreased optic nerve damage. | mdpi.combiorxiv.org |
| Mouse (General TBI models) | Anakinra | Reduced neuroinflammation and preserved post-TBI cognitive function. | frontiersin.org |
| Genetically Modified Mouse (TBI) | Genetic ablation of IL-1RI | Conferred greater protective effect on cognitive function compared to individual IL-1α or IL-1β ablation. | oup.com |
Neurodevelopmental Disorder Models
Preclinical research highlights the potential of IL-1R antagonists in mitigating neurodevelopmental abnormalities. In a rat model of Group B Streptococcus (GBS)-induced chorioamnionitis, which leads to neurobehavioral impairments in offspring, the administration of an IL-1R antagonist to the dams reversed autistic and cerebral palsy-like traits in the male offspring. researchgate.netresearchgate.net This suggests that blocking the IL-1 pathway could be a therapeutic strategy for neurodevelopmental disorders with infectious or inflammatory origins. researchgate.netnih.gov
Studies using a model of maternal inflammation induced by lipopolysaccharide (LPS) have shown that IL-1 plays a crucial role in mediating placental damage and subsequent neurodevelopmental anomalies in the offspring. Co-administration of an IL-1R antagonist with LPS alleviated these effects, including forebrain white matter alterations and motor behavioral issues. diabetesjournals.org These findings support the concept that targeting the IL-1 pathway may protect against fetal brain damage resulting from maternal inflammation. diabetesjournals.org In animal models, interventions with IL-1R antagonists have led to improvements in social behaviors and reductions in stereotyped repetitive behaviors. frontiersin.org
Table 2: Effects of IL-1R Antagonist in Preclinical Neurodevelopmental Disorder Models
| Animal Model | IL-1R Antagonist Administration | Key Findings | Reference(s) |
|---|---|---|---|
| Rat (GBS-induced chorioamnionitis) | IL-1Ra administered to dams | Reversed autistic and cerebral palsy traits in male adult offspring. | researchgate.netresearchgate.net |
| Rat (LPS-induced maternal inflammation) | Co-administration of IL-1Ra with LPS | Alleviated placental inflammation, fetal mortality, forebrain white matter alterations, and motor behavioral deficits in offspring. | diabetesjournals.org |
| Mouse (Maternal Immune Activation) | IL-1R1 blockade | Attenuated tau pathology and reversed cognitive deficits. | plos.org |
| Rat (Lithium-pilocarpine model of TLE) | Anakinra | Reduced severity of seizures and prevented motor hyperactivity and disturbances in social interactions. |
Cardiovascular Disease Models
Atherosclerosis Progression
Preclinical studies in various animal models have established a role for the IL-1R antagonist in modulating the progression of atherosclerosis. In Apolipoprotein E knockout (ApoE−/−) mice, a common model for atherosclerosis research, treatment with the IL-1R antagonist Anakinra has been shown to reduce the size of atherosclerotic plaques. Specifically, in ApoE−/− mice on an atherogenic diet, Anakinra reduced the plaque size of the aortic arch by up to 30.6%. physiology.org
Genetic models have further elucidated the role of IL-1 signaling. ApoE−/− mice with a deficiency in the IL-1 receptor type 1 (IL-1R1) exhibited a reduction in the size of atherosclerotic lesions. Conversely, a partial deficiency of the endogenous IL-1R antagonist in ApoE−/− mice led to a significant 30% increase in atherosclerotic plaque size at 16 weeks of age, suggesting that endogenous IL-1Ra is important for inhibiting early lesion development. Furthermore, blockade of the IL-1 receptor accessory protein (IL1RAP) in ApoE-/- mice resulted in a 20% reduction in subvalvular plaque size and limited the accumulation of inflammatory cells within the plaques. These findings collectively indicate that antagonism of the IL-1 receptor pathway can impede the development and progression of atherosclerotic plaques.
Table 3: Effects of IL-1R Antagonist in Preclinical Atherosclerosis Models
| Animal Model | IL-1R Antagonist Type | Key Findings | Reference(s) |
|---|---|---|---|
| Apolipoprotein E knockout (ApoE−/−) mice | Anakinra | Reduced aortic arch plaque size by up to 30.6%. | physiology.org |
| ApoE−/− mice | IL-1R1 deficiency (genetic) | Reduced size of atherosclerotic lesions. | |
| IL-1Ra+/−/ApoE−/− mice | Partial IL-1Ra deficiency (genetic) | 30% increase in atherosclerotic plaque at 16 weeks. | |
| ApoE-/- mice | Anti-IL1RAP-blocking antibody | 20% reduction in subvalvular plaque size and reduced plaque inflammation. |
Myocardial Infarction and Cardiac Remodeling
In animal models of acute myocardial infarction (AMI), the IL-1R antagonist has demonstrated cardioprotective effects by mitigating adverse cardiac remodeling. oup.com In both mouse and rat models of AMI, administration of Anakinra within 24 hours of the ischemic event significantly ameliorated the remodeling process. This was evidenced by a reduction in cardiomyocyte apoptosis and more favorable ventricular remodeling.
Specifically, in a mouse model, a high dose of Anakinra led to a 13% reduction in infarct size at 24 hours. Treatment with Anakinra was also associated with a significant decrease in cardiomyocyte apoptosis, from 3.1% in the control group to 0.5% in the treated group in one model, and from 4.2% to 1.1% in another. Genetic models have provided further support, with mice lacking the IL-1 receptor (IL-1R1-/-) showing significantly smaller infarcts (-25%), less cardiomyocyte apoptosis (-50%), and reduced left ventricular (LV) enlargement and dysfunction following AMI. Conversely, mice lacking the endogenous IL-1Ra exhibited larger infarcts and more severe adverse cardiac remodeling. These preclinical findings suggest that blocking IL-1 signaling is a promising strategy to prevent post-ischemic cardiac remodeling and subsequent heart failure.
Table 4: Effects of IL-1R Antagonist in Preclinical Myocardial Infarction Models
| Animal Model | IL-1R Antagonist Type | Key Findings | Reference(s) |
|---|---|---|---|
| Mouse (Coronary artery ligation) | Anakinra (100 mg/kg) | 13% reduction in infarct size at 24 hours. | |
| Mouse and Rat (Coronary artery ligation) | Anakinra | Significant reduction in cardiomyocyte apoptosis (e.g., from 3.1% to 0.5%). | |
| IL-1R1-/- Mouse (Coronary artery ligation) | Genetic deletion of IL-1R1 | 25% smaller infarcts, 50% less apoptosis, reduced LV enlargement and dysfunction. | |
| IL-1Ra-/- Mouse (Coronary artery ligation) | Genetic deletion of IL-1Ra | 75% larger infarcts, 5-fold increase in apoptosis, more severe LV enlargement and dysfunction. |
Metabolic Disorder Models
Obesity and Insulin (B600854) Resistance
Preclinical studies have implicated the IL-1 system in the pathophysiology of obesity and insulin resistance, with the IL-1R antagonist showing potential for therapeutic intervention. In diet-induced obese mice, blocking IL-1 signaling has been shown to improve glucose homeostasis. For instance, mice lacking the IL-1 receptor (IL-1RI−/−) are protected from high-fat diet-induced insulin resistance and exhibit enhanced glucose tolerance.
Administration of an IL-1R antagonist has yielded positive metabolic outcomes in various rodent models. In normal rats, however, short-term administration of IL-1Ra led to a decrease in whole-body glucose disposal, primarily due to a reduction in muscle-specific glucose uptake, suggesting a complex role for IL-1Ra in glucose homeostasis. physiology.org In contrast, knocking down IL-1Ra in obese mice using antisense oligonucleotides resulted in improved insulin sensitivity, which was attributed to decreased liver inflammation. Similarly, in a diet-induced obesity mouse model, daily injections of Anakinra improved insulin resistance, as evidenced by the correction of hyperinsulinemia. Furthermore, treatment of Goto-Kakizaki rats, a model for type 2 diabetes, with an IL-1R antagonist decreased hyperglycemia and improved insulin sensitivity. These studies suggest that while the endogenous role of IL-1Ra in obesity-linked anomalies can be complex, pharmacological antagonism of the IL-1 receptor holds therapeutic potential for improving insulin sensitivity and glucose metabolism. nih.gov
Table 5: Effects of IL-1R Antagonist in Preclinical Metabolic Disorder Models
| Animal Model | IL-1R Antagonist Type | Key Findings | Reference(s) |
|---|---|---|---|
| IL-1RI−/− Mice (High-fat diet) | Genetic deletion of IL-1RI | Protected from high-fat diet-induced insulin resistance; enhanced glucose tolerance. | |
| Obese Mice (High-fat diet) | IL-1Ra Antisense Oligonucleotide | Improved insulin sensitivity; decreased liver inflammation. | |
| Obese Mice (Diet-induced) | Anakinra | Improved insulin resistance and corrected hyperinsulinemia. | |
| Goto-Kakizaki (GK) Rats | IL-1Ra | Decreased hyperglycemia and improved insulin sensitivity. | |
| Normal Rats | Recombinant human IL-1Ra | Decreased whole-body glucose disposal and muscle-specific glucose uptake. |
Type 2 Diabetes Mellitus
Preclinical research has highlighted the potential of Interleukin-1 Receptor (IL-1R) antagonists in the context of Type 2 Diabetes Mellitus (T2DM). Studies in animal models suggest that blocking the IL-1 receptor can have beneficial effects on key aspects of the disease.
In a study using db/db mice, a model for T2DM, the administration of the human recombinant IL-1R antagonist, anakinra, was found to protect against the development of kidney disease associated with diabetes. frontiersin.org Another study in a mouse model of chronic kidney disease in T2DM demonstrated that an IL-1β-neutralizing antibody reduced the decline in glomerular filtration rate (GFR), preserved podocyte numbers, and attenuated intrarenal inflammation. frontiersin.org These findings suggest a role for IL-1β in the progression of chronic kidney disease in T2DM. frontiersin.org
Furthermore, research in C57BL/6J mice fed a high-fat/high-sucrose diet showed that an IL-1R antagonist prevented the development of diabetes by improving glucose tolerance and insulin secretion. nih.gov The antagonist also counteracted the diet-induced increases in serum levels of free fatty acids, resistin, and leptin, while normalizing decreased adiponectin levels. nih.gov In isolated islets from these animals, the IL-1R antagonist protected β-cells from apoptosis, stimulated their proliferation, and improved glucose-stimulated insulin secretion. nih.gov
Interestingly, while some studies show clear benefits, the role of IL-1β in systemic inflammation and vascular injury in diabetes has been less consistent across all preclinical research. frontiersin.org Nevertheless, the collective evidence from these preclinical models supports the targeting of the NLRP3-IL-1-IL-1R axis as a potential therapeutic strategy for T2DM and its complications. frontiersin.org
Table 1: Effects of IL-1R Antagonists in Preclinical Models of Type 2 Diabetes Mellitus
| Model | IL-1R Antagonist | Key Findings |
| db/db mice with T2DM | Anakinra (human recombinant IL-1R antagonist) | Protected against kidney disease. frontiersin.org |
| Mouse model of CKD in T2DM | IL-1β-neutralizing antibody | Reduced GFR decline, preserved podocytes, attenuated renal inflammation. frontiersin.org |
| C57BL/6J mice on high-fat/high-sucrose diet | IL-1R antagonist | Improved glucose tolerance and insulin secretion; protected β-cells from apoptosis. nih.gov |
Other Emerging Disease Models
Idiopathic Pulmonary Fibrosis
Preclinical studies have implicated the Interleukin-1 (IL-1) pathway in the pathogenesis of idiopathic pulmonary fibrosis (IPF). In animal models of bleomycin-induced lung fibrosis, levels of IL-1β are elevated. nih.gov Blocking the IL-1 receptor with an IL-1R antagonist has been shown to reduce bleomycin-induced inflammation and prevent the development of fibrosis in these models. nih.govjci.org Specifically, the administration of anakinra, a recombinant IL-1R antagonist, ameliorated bleomycin-induced pulmonary fibrosis in mice. ersjournals.com
Further research has demonstrated that the molecular mechanisms of acute lung injury leading to inflammation and fibrosis are dependent on the IL-1 receptor 1 (IL-1R1) and the adaptor protein MyD88. jci.org In mice deficient in IL-1R1 or MyD88, bleomycin-induced inflammation, remodeling, and fibrosis were attenuated. jci.org Moreover, genetic and pharmacological targeting of the IL-1R/MyD88 axis has been shown to attenuate fibrosis in both bleomycin- and silica-induced fibrosis models. dovepress.com These findings highlight IL-1 as a critical mediator of lung pathology and a potential therapeutic target for chronic lung inflammation and fibrosis. jci.org However, one study in a mouse model of SSc-related pulmonary fibrosis and hypertension (Fra-2 transgenic mice) showed that blocking IL-1 signaling with anakinra worsened pulmonary fibrosis and restriction, suggesting a complex modulatory role for IL-1 in this context. ersjournals.com
Table 2: Effects of IL-1R Antagonists in Preclinical Models of Idiopathic Pulmonary Fibrosis
| Model | IL-1R Antagonist | Key Findings |
| Bleomycin-induced lung fibrosis in mice | IL-1R antagonist (Anakinra) | Reduced inflammation and prevented fibrosis. nih.goversjournals.com |
| Bleomycin-induced lung injury in mice | IL-1R antagonist | Attenuated inflammation, remodeling, and fibrosis. jci.org |
| Fra-2 transgenic mouse model of SSc-related pulmonary fibrosis | Anakinra | Worsened pulmonary fibrosis and restriction. ersjournals.com |
Retinopathy of Prematurity
Preclinical research points to a significant role for IL-1β in the pathogenesis of retinopathy of prematurity (ROP). In the oxygen-induced retinopathy (OIR) model, which mimics ROP, inflammation and specifically IL-1β are increased in the early stages, contributing to retinal vaso-obliteration. researchgate.netfrontiersin.org
Studies have shown that the administration of an IL-1R antagonist can be protective. In a rat OIR model, treatment with either the commercially available IL-1R antagonist Kineret or a novel peptide antagonist, rytvela, preserved retinal vessels and retinal thickness, and subsided apoptosis. researchgate.netfrontiersin.org Rytvela, an allosteric modulator of the IL-1 receptor, was found to be effective in preserving retinal microvascular integrity in ischemic retinopathy induced by postnatal hyperoxia. frontiersin.org Both Kineret and rytvela were shown to preserve the retinal thickness in the OIR model. frontiersin.org These preclinical findings suggest that IL-1Ra has the potential to reduce ROP. nih.gov
Table 3: Effects of IL-1R Antagonists in Preclinical Models of Retinopathy of Prematurity
| Model | IL-1R Antagonist | Key Findings |
| Oxygen-induced retinopathy (OIR) model in rats | Kineret, Rytvela | Preserved retinal vessels and thickness; reduced apoptosis. researchgate.netfrontiersin.org |
| Ischemic retinopathy induced by postnatal hyperoxia | Rytvela | Preserved retinal microvascular integrity. frontiersin.org |
Preterm Labor
Inflammation is a key factor in preterm labor, and IL-1 has been identified as a crucial inducer of this process. maternicarx.com Preclinical evidence strongly supports the role of IL-1 in the onset of preterm labor. In several animal models, IL-1 alone is sufficient to induce labor, and conversely, inhibition of its receptor can prevent labor induction. maternicarx.com
A study utilizing a microfluidic human Endocervix Chip demonstrated that IL-1 acts directly on human cervical tissues to induce changes associated with the initiation of labor. biorxiv.org In this model, the application of the recombinant human IL-1 receptor antagonist, anakinra, successfully protected against cervical dysfunction. biorxiv.org Furthermore, in a mouse model of inflammation-induced preterm birth, interference with IL-1 signaling using the IL-1 receptor antagonist 101.10 significantly delayed birth. d-nb.info This compound was effective at decreasing proinflammatory and prolabor genes in the myometrium. maternicarx.com
Table 4: Effects of IL-1R Antagonists in Preclinical Models of Preterm Labor
| Model | IL-1R Antagonist | Key Findings |
| Microfluidic human Endocervix Chip | Anakinra | Protected against cervical dysfunction. biorxiv.org |
| Inflammation-induced preterm birth in mice | 101.10 (IL-1R antagonist) | Significantly delayed birth; decreased proinflammatory genes. maternicarx.comd-nb.info |
Complex Regional Pain Syndrome
Preclinical research has uncovered a potential role for IL-1 in the pathophysiology of Complex Regional Pain Syndrome (CRPS). In a translational mouse model, the transfer of immunoglobulin G (IgG) autoantibodies from patients with persistent CRPS to mice that had undergone a minor injury resulted in features of the clinical condition, including central sensitization. pnas.orgrsds.org
A key finding from these studies is that blockade of the IL-1 receptor can prevent and even reverse these CRPS-like changes. pnas.orgneurosciencenews.com Perioperative treatment with the IL-1R antagonist anakinra consistently prevented the development of the CRPS phenotype in this model. pnas.org Importantly, even delayed treatment with anakinra, initiated after the trauma-induced inflammatory response had subsided, was highly effective in reversing the established pain hypersensitivity. pnas.orgnih.gov Furthermore, genetic deletion of IL-1 in knockout mice also prevented the CRPS-like changes induced by patient autoantibodies. rsds.orgnih.gov These findings suggest that both peripheral and central inflammatory mechanisms, mediated in part by IL-1, contribute to the disease phenotype. nih.gov
Table 5: Effects of IL-1R Antagonists in Preclinical Models of Complex Regional Pain Syndrome
| Model | IL-1R Antagonist | Key Findings |
| Passive transfer-trauma mouse model with human CRPS IgG | Anakinra | Prevented and reversed CRPS-like phenotype and central sensitization. pnas.orgneurosciencenews.comnih.gov |
| IL-1αβ knockout mice with human CRPS IgG transfer | Genetic deletion of IL-1 | Prevented CRPS-like changes. rsds.orgnih.gov |
Methodological Considerations in Preclinical Studies
The translation of preclinical findings to clinical success is a significant challenge, and the methodological quality of preclinical studies is paramount. In the context of IL-1R antagonist research, particularly in stroke models, it has been noted that differences in experimental design between studies and laboratories can profoundly affect outcomes. nih.gov
A cross-laboratory preclinical trial investigating the efficacy of an IL-1R antagonist in a mouse model of stroke highlighted the importance of heterogeneity in preclinical research. nih.gov The study found that while there was variability in the data, this heterogeneity could be considered a strength, as it more closely mirrors the heterogeneity observed in human stroke patients, thus strengthening the translational relevance of the findings. nih.gov The efficacy of the IL-1R antagonist was demonstrated across different mouse strains, various occlusion methods, and multiple outcome measures. nih.gov
Systematic reviews and meta-analyses of preclinical studies on IL-1R antagonists in animal models of stroke have also provided valuable insights. An updated meta-analysis revealed that while IL-1R antagonists, on the whole, reduced infarct volume, there was evidence of publication bias. nih.gov The analysis also showed that efficacy was higher when the antagonist was administered directly into the ventricles compared to peripheral administration, and that studies not reporting allocation concealment tended to report larger treatment effects. nih.gov Encouragingly, the reporting of measures to reduce the risk of bias in these preclinical studies has improved over time, and more recent studies have included animals with relevant co-morbidities, enhancing their clinical relevance. nih.gov
Study Design Heterogeneity
Preclinical research investigating the efficacy of Interleukin-1 Receptor (IL-1R) antagonists is marked by considerable heterogeneity in study design. This variability, while reflecting the complexity of translating laboratory findings to clinical applications, also presents challenges for direct comparison and meta-analysis of results. Key sources of this heterogeneity include the choice of animal models, the specifics of the disease induction, and the experimental procedures followed.
A significant portion of preclinical work on IL-1R antagonists has been conducted in the context of stroke. Systematic reviews and meta-analyses of IL-1R antagonists in animal models of ischemic stroke have highlighted substantial variations across studies. nih.gov For instance, a 2016 review noted significant heterogeneity among the included studies, which encompassed a narrow range of experimental conditions. nih.gov This variability can stem from differences in the animal species and strain used, the method of inducing ischemia (e.g., transient vs. permanent middle cerebral artery occlusion), and the criteria for including animals in the study. nih.gov
A cross-laboratory preclinical study on the effectiveness of an IL-1R antagonist in a mouse model of stroke acknowledged that differences in experimental design between laboratories can profoundly affect outcomes. nih.gov This study itself, despite efforts to standardize, ended up with significant heterogeneity, which was viewed as a potential strength, as it may better reflect the variability seen in human stroke patients. nih.govresearchgate.net The study design information extracted for analysis included the experimental model, randomization methods, and blinding of surgeons and outcome assessors. nih.gov
The route of administration of the IL-1R antagonist is another critical variable. Early studies often utilized central administration routes, such as intracerebroventricular or intracerebral injections, while later research has increasingly focused on more clinically relevant peripheral routes like intravenous, intraperitoneal, and subcutaneous administration. nih.gov A meta-analysis found that efficacy was higher when the IL-1R antagonist was administered directly into the ventricles compared to peripheral administration. nih.govnih.gov
Furthermore, the timing of treatment initiation varies widely. In stroke models, for example, there is a lack of evidence for the efficacy of IL-1R antagonists when administered beyond 180 minutes post-ischemia. nih.gov However, more recent updates to these analyses have included experiments where the antagonist was given up to 6 days after the induction of ischemia. nih.gov
The use of co-morbid animal models is another area of heterogeneity and a critical factor for translational relevance. Early preclinical studies often used healthy, young male animals, which does not reflect the typical clinical population for many diseases. More recent studies have begun to incorporate animals with relevant co-morbidities such as hypertension or diabetes, which is a crucial step in improving the predictive value of preclinical research. nih.govnih.gov
The following table summarizes the key areas of heterogeneity in preclinical study designs for IL-1R antagonists:
| Study Design Parameter | Examples of Variation | Impact on Study Outcome |
| Animal Model | Different species (e.g., mice, rats), strains (e.g., C57BL/6, Sst1S), and sex. nih.govelifesciences.orgbiorxiv.org | Can influence disease susceptibility, immune response, and treatment efficacy. |
| Disease Induction | Varied methods for inducing pathology (e.g., transient vs. permanent MCAO in stroke models, different tumor induction methods in cancer research). nih.govelifesciences.org | Affects the severity and characteristics of the disease model, potentially altering the therapeutic window and outcome. |
| Administration Route | Central (intracerebroventricular) vs. peripheral (intravenous, subcutaneous) administration. nih.govresearchgate.net | Can lead to different bioavailability and efficacy, with central administration often showing higher efficacy in CNS models. nih.govnih.gov |
| Co-morbidities | Inclusion or exclusion of animals with conditions like hypertension or diabetes. nih.govnih.govresearchgate.net | Lack of co-morbidities in many studies limits the translational relevance to human populations with multiple health issues. |
Outcome Measures and Translational Challenges
The translation of promising preclinical findings for IL-1R antagonists into successful clinical therapies is fraught with challenges, many of which are linked to the outcome measures used in animal studies and the inherent translational gap between animal models and human diseases.
The following table illustrates the diversity of outcome measures used in preclinical IL-1R antagonist research for stroke:
| Outcome Measure Category | Specific Examples |
| Histological/Imaging | Infarct volume (measured by staining or MRI), Edema volume (measured by staining or MRI). nih.gov |
| Neurological Function | Neurological deficit scores (e.g., Bederson score), Corner test, Gait analysis (e.g., catwalk method). nih.gov |
| Biomarkers | Plasma levels of inflammatory cytokines (e.g., IL-6), Myeloperoxidase (MPO), C-reactive protein (CRP). researchgate.netru.nlmdpi.com |
| Mortality | Post-treatment death. nih.gov |
The timing of outcome assessment also presents a translational challenge. Short-term improvements in animal models may not necessarily predict long-term functional recovery in humans. For instance, in one study, the beneficial effects of an IL-1R antagonist on the corner test were observed at days 1, 2, and 7 after stroke, but not at day 28. nih.gov This highlights the need for long-term functional assessments in preclinical studies to better predict clinical efficacy.
The translational gap is also evident in other disease areas. In amyotrophic lateral sclerosis (ALS), promising results in animal models did not translate to significant improvements in human clinical trials. mdpi.com Similarly, while preclinical data for stroke showed reduced infarct volume, clinical trials have yielded equivocal results. researchgate.net This discrepancy underscores the limitations of current preclinical models in fully recapitulating the complexity of human pathophysiology. oup.com
Efforts to improve the translational value of preclinical research include the use of multicenter preclinical randomized controlled trials to increase the robustness of findings and the inclusion of more clinically relevant outcome measures. oup.com There is also a growing recognition that the heterogeneity observed in preclinical studies, while challenging for analysis, may actually be a strength as it better reflects the diverse human patient population. nih.govresearchgate.net
Clinical Research and Translational Studies of Il 1r Antagonist
Recombinant Human IL-1Ra (Anakinra) in Clinical Application
Anakinra, a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra), has been the subject of numerous clinical trials across a spectrum of diseases. nih.gov By competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 type 1 receptor, Anakinra effectively blocks the pro-inflammatory signaling cascade driven by these cytokines. nih.govfrontiersin.orgmdpi.com Its approval for conditions such as rheumatoid arthritis and cryopyrin-associated periodic syndromes (CAPS) stemmed from extensive clinical investigation. frontiersin.orgdiva-portal.org
Efficacy in Rheumatoid Arthritis
Anakinra has demonstrated modest efficacy in the treatment of rheumatoid arthritis (RA). jrheum.org Clinical trials have shown that it can slow the radiographic progression of joint destruction, lessen patient disability, and improve productivity. openaccessjournals.com
Systematic reviews and meta-analyses of randomized controlled trials (RCTs) have quantified its effectiveness. One review of five trials, encompassing 2,846 patients, found a significant improvement in the American College of Rheumatology (ACR) 20 response rate for patients treated with Anakinra (38%) compared to placebo (23%) after 24 weeks. jrheum.org Similarly, ACR50 (18% vs. 7%) and ACR70 (7% vs. 2%) response rates were also significantly improved with Anakinra. jrheum.org Another analysis of three RCTs reported a pooled relative risk of 2.28 for achieving an ACR50 response with Anakinra versus placebo. nih.govresearchgate.net
Further research has indicated that Anakinra, when used as a monotherapy or in combination, yields ACR20, -50, and -70 response rates of approximately 45%, 20%, and 10%, respectively. openaccessjournals.com In a 24-week monotherapy trial with 472 RA patients, 43% of those receiving the highest dose achieved an ACR20 response, which was superior to lower doses and placebo in improving joint swelling, tender joints, and inflammatory markers like C-reactive protein and erythrocyte sedimentation rate. openaccessjournals.com
While effective, indirect comparisons suggest that anti-TNF agents may offer greater efficacy in RA. nih.govresearchgate.net
Table 1: Anakinra Efficacy in Rheumatoid Arthritis (vs. Placebo)
| Outcome | Anakinra Group | Placebo Group | Study Reference |
|---|---|---|---|
| ACR20 Response | 38% | 23% | jrheum.org |
| ACR50 Response | 18% | 7% | jrheum.org |
| ACR70 Response | 7% | 2% | jrheum.org |
| ACR50 Relative Risk | 2.28 (95% CI 1.41-3.67) | - | nih.govresearchgate.net |
Efficacy in Autoinflammatory Diseases (e.g., CAPS, Still's Disease, FMF, DIRA)
Anakinra has shown profound efficacy in several monogenic and multifactorial autoinflammatory diseases where IL-1 is a key pathogenic driver. nih.govjrheum.org
Cryopyrin-Associated Periodic Syndromes (CAPS): In these rare genetic disorders, which include Familial Cold Autoinflammatory Syndrome (FCAS), Muckle-Wells Syndrome (MWS), and Neonatal-Onset Multisystem Inflammatory Disease (NOMID), Anakinra has been shown to prevent and even reverse disease manifestations. nih.gov Studies in patients with MWS demonstrated a 100% treatment response at two weeks, with significant improvements in disease activity scores, inflammatory markers, and organ-specific symptoms like hearing loss. researchgate.net
Still's Disease: This includes both Adult-Onset Still's Disease (AOSD) and Systemic Juvenile Idiopathic Arthritis (sJIA). The convincing clinical results with Anakinra in these conditions highlight the fundamental role of IL-1 in their pathogenesis. openaccessjournals.com It has been reported to be effective even in severe cases with long disease duration. openaccessjournals.com
Familial Mediterranean Fever (FMF): FMF is the most common monogenic autoinflammatory disease. nih.gov For patients who are resistant to or intolerant of the standard treatment, colchicine (B1669291), Anakinra has become a crucial therapy. nih.govjrheum.org It is effective in controlling the recurrent inflammatory attacks and chronic inflammation characteristic of the disease. nih.gov
Deficiency of the Interleukin-1 Receptor Antagonist (DIRA): DIRA is a rare genetic autoinflammatory disease caused by mutations that lead to a lack of endogenous IL-1Ra. Anakinra, as a replacement therapy, has been shown to be highly effective in controlling the severe systemic inflammation seen in these patients. frontiersin.orgjrheum.org
Investigations in Gout
Given that the inflammatory response in acute gout is mediated by IL-1β, Anakinra has been investigated as a targeted therapy. acrabstracts.org It is considered an effective option for gout flares, particularly when conventional treatments like NSAIDs and colchicine are unsuitable. nih.govselondonics.org
A multicenter, randomized, double-blind phase 2 study (the anaGO study) compared the efficacy of Anakinra to a standard treatment, triamcinolone (B434), in patients with acute gout flares. acrabstracts.orgnih.gov The study enrolled 165 patients and found that Anakinra provided a clinically meaningful reduction in pain intensity that was comparable to triamcinolone. nih.gov For the first flare, the mean decline in a 100-point pain scale from baseline to the 24-72 hour mark was -41.2 for the combined Anakinra groups and -39.4 for the triamcinolone group. nih.gov Although Anakinra was not superior for the primary endpoint of pain reduction, it was favored for most secondary endpoints, including physician's assessment of clinical signs and global response. acrabstracts.orgnih.gov
Table 2: Pain Reduction in First Gout Flare (Anakinra vs. Triamcinolone)
| Treatment Group | Mean Pain Reduction (VAS 0-100) | p-value (vs. Triamcinolone) | Study Reference |
|---|---|---|---|
| Anakinra (Total) | -41.2 | 0.688 | nih.gov |
| Triamcinolone | -39.4 | - | nih.gov |
Evaluation in Sepsis and Septic Shock
Despite these initial setbacks, a re-analysis of a prior phase III trial has provided new insights. nih.govamegroups.org This post-hoc analysis focused on a subgroup of sepsis patients who also had features of macrophage activation syndrome (MAS), specifically concurrent hepatobiliary dysfunction and disseminated intravascular coagulation. nih.gov In this specific subgroup of 43 patients, treatment with Anakinra was associated with a significant improvement in 28-day survival (65.4% in the Anakinra group vs. 35.3% in the placebo group). nih.gov This finding suggests that IL-1 receptor blockade may be beneficial for a targeted population of sepsis patients with a hyperinflammatory phenotype. nih.govyale.edu
More recent research, informed by the COVID-19 pandemic, has renewed interest in immunomodulatory therapies for sepsis. mdpi.com The ongoing ImmunoSep trial is a personalized immunotherapy study that stratifies sepsis patients based on biomarkers like ferritin and mHLA-DR levels, allocating those with hyperinflammation to receive Anakinra. mdpi.comclinicaltrials.gov
Clinical Trials in Neurological Conditions
The neuroinflammatory response following acute brain injury is a key driver of secondary damage. brainresearchuk.org.uknih.gov IL-1 is a pivotal cytokine in this process, making its blockade a promising therapeutic strategy. brainresearchuk.org.uknih.gov Preclinical studies in animal models of stroke have consistently shown that IL-1Ra treatment can reduce infarct volume and improve outcomes. nih.govahajournals.org This has led to clinical investigations of Anakinra in various neurological conditions. diva-portal.orgnih.govmdpi.com
Ischemic Stroke Trials
Several clinical trials have evaluated Anakinra in patients with acute ischemic stroke. nih.gov A key phase 2 trial, SCIL-STROKE, investigated the effect of subcutaneous Anakinra in 80 patients within five hours of stroke onset. stroke.org.ukahajournals.org The trial successfully met its primary endpoint, demonstrating that Anakinra significantly reduced levels of key inflammatory markers in the blood, including IL-6 and C-reactive protein, which are associated with worse outcomes after stroke. stroke.org.ukahajournals.org
However, the trial did not find a significant improvement in patient disability at three months. stroke.org.ukahajournals.org One potential explanation is that the trial was not large enough to detect a clinical effect. stroke.org.uk Another consideration is a possible interaction between Anakinra and the thrombolytic drug alteplase, which was received by the majority of trial participants. brainresearchuk.org.ukstroke.org.uk
Further research is ongoing to determine the optimal use and potential benefit of Anakinra in stroke patients. The ACTION trial is a phase II study designed to assess whether Anakinra can reduce perihematomal edema in patients with intracerebral hemorrhage. nih.gov These studies underscore the continued interest in targeting IL-1 as a neuroprotective strategy in acute stroke. brainresearchuk.org.uknih.gov
Intracerebral Hemorrhage Trials
The role of the Interleukin-1 Receptor (IL-1R) antagonist, anakinra, in treating intracerebral hemorrhage (ICH) has been explored in clinical trials, primarily focusing on its anti-inflammatory properties to mitigate secondary brain injury. Inflammation is a key contributor to the brain injury that follows an ICH. eso-stroke.org
A significant phase II randomized, double-blind, placebo-controlled trial, known as BLOcking the Cytokine IL-1 in ICH (BLOC-ICH), was conducted to assess the effect of anakinra on perihematomal edema in patients with acute, spontaneous, supratentorial ICH. nih.govnih.gov The trial, conducted between May 2019 and February 2021, recruited 25 patients, with 14 randomized to receive anakinra and 11 to placebo. nih.govresearchgate.net Despite being underpowered due to recruitment challenges, the study provided valuable preliminary safety data. nih.govhra.nhs.uk The primary outcome, edema extension distance (OED) at 72 hours, did not show a significant difference between the anakinra and placebo groups. nih.govresearchgate.net However, a post-hoc analysis revealed a 56% reduction in Interleukin-6 (IL-6), a key inflammatory marker, at day 2 in the anakinra group. nih.govresearchgate.net
Another phase II trial, the Anakinra in Cerebral Haemorrhage to Target Secondary Injury Resulting From Neuroinflammation (ACTION) trial, was designed to further investigate the dose-dependent effects of anakinra on perihematomal edema. eso-stroke.orgresearchgate.netnih.gov This prospective, randomized, three-armed study aimed to compare high-dose and low-dose anakinra with standard medical management in patients with spontaneous supratentorial ICH. eso-stroke.orgnih.gov The primary goal was to determine if anakinra could safely reduce perihematomal edema. nih.gov
These trials build on preclinical evidence suggesting that IL-1 receptor antagonists can reduce brain damage in animal models of ICH. nih.govnih.gov While the clinical trials have not yet demonstrated a definitive impact on clinical outcomes, they have established the feasibility and preliminary safety of administering anakinra in the acute phase of ICH. nih.govhra.nhs.uk
Table 1: Key Findings from the BLOC-ICH Trial
| Outcome | Anakinra Group | Placebo Group | p-value |
|---|---|---|---|
| Number of Patients | 14 | 11 | N/A |
| Median Baseline ICH Volume (ml) | 12.6 | 5.5 | N/A |
| Mean Difference in 72h OED (cm) | -0.05 | --- | 0.336 |
| Reduction in IL-6 at Day 2 | 56% | --- | 0.05 |
Aneurysmal Subarachnoid Hemorrhage Studies
Aneurysmal subarachnoid hemorrhage (aSAH) is a severe type of stroke where inflammation plays a significant role in secondary brain injury. cns.orgnih.gov The pro-inflammatory cytokine Interleukin-1 (IL-1) is implicated in the neurodegeneration that follows aSAH. cns.org Consequently, the IL-1R antagonist, anakinra, has been investigated for its potential to mitigate this inflammatory response.
The Subcutaneous Interleukin-1Ra in SAH (SCIL-SAH) study was an open-label, randomized controlled multi-center trial that investigated the effect of anakinra on plasma inflammatory markers in patients with aSAH. cns.org The study included 123 patients and found that treatment with anakinra significantly reduced the area under the curve for plasma IL-6 and C-reactive protein (CRP) concentrations. cns.orgnih.gov A less pronounced but still significant effect was observed on fibrinogen levels. cns.orgnih.gov These findings provided evidence that anakinra can effectively dampen the systemic inflammatory response following aSAH. cns.org
Building on these findings, a phase III, double-blind, placebo-controlled trial was initiated to determine if treatment with anakinra improves clinical outcomes at 6 months for patients with aSAH. isrctn.comhra.nhs.uk This larger study aims to recruit 800 patients across multiple neurosurgical centers. hra.nhs.uk The primary hypothesis is that twice-daily subcutaneous injections of IL-1Ra for up to 21 days will lead to better clinical outcomes. isrctn.com
Preclinical studies in animal models of SAH have also shown that IL-1Ra can be beneficial by blocking inflammation driven by heme, a component of red blood cells released during the hemorrhage. nih.gov These studies provide a mechanistic basis for the use of IL-1Ra in this condition. nih.gov An experimental study in a rat model of SAH further demonstrated that anakinra treatment significantly reduced inflammatory markers, alleviated cerebral vasospasm, and inhibited apoptosis. nih.govmdpi.com
Table 2: Key Inflammatory Marker Changes in the SCIL-SAH Study
| Inflammatory Marker | Effect of Anakinra | p-value |
|---|---|---|
| Interleukin-6 (IL-6) | Significantly Lower | <0.001 |
| C-reactive protein (CRP) | Significantly Lower | <0.001 |
| Fibrinogen | Reduced | 0.002 |
| Interleukin-8 (IL-8) | No Evidence of an Effect | N/A |
Clinical Observations in Metabolic Disorders
IL-1Ra as a Biomarker for Metabolic Dysregulation
Interleukin-1 receptor antagonist (IL-1Ra) has emerged as a significant biomarker in the context of metabolic dysregulation, particularly in predicting the development of type 2 diabetes (T2D). nih.govnih.govresearchgate.net Elevated levels of IL-1Ra are observed years before the clinical diagnosis of T2D, and this predictive role is independent of many confounding factors. nih.govresearchgate.netdiabetesjournals.org
Longitudinal and cross-sectional population studies have helped to establish approximate limit values for IL-1Ra that indicate metabolic dysregulation. nih.govnih.gov For individuals with prediabetes or before the onset of T2D, the limit value for IL-1Ra approaches 400 pg/mL. nih.govresearchgate.net In a nested case-control study, blood levels of IL-1Ra between 250 and 300 pg/mL were suggested as cut-off values for an increased risk of T2D more than a decade before diagnosis. nih.gov Furthermore, serum IL-1Ra concentrations are increased in individuals with obesity and are even more elevated in those with obesity-associated impaired glucose tolerance and T2D. dovepress.com These levels correlate with markers of adipose tissue dysfunction. dovepress.com
The increase in IL-1Ra is thought to be a counter-regulatory anti-inflammatory response to the low-grade inflammation that characterizes obesity and metabolic syndrome. nih.govnih.gov This inflammation is a key factor in the development of insulin (B600854) resistance and beta-cell dysfunction. nih.gov Hyperglycemia itself can induce the production of IL-1β in various cell types, which in turn can lead to increased IL-1Ra levels as the body attempts to block the pro-inflammatory signaling of IL-1. nih.gov
Future research may focus on utilizing IL-1Ra measurements in conjunction with standard laboratory tests like fasting glucose and C-reactive protein (CRP) to provide a more comprehensive assessment of glucose homeostasis and metabolic risk. nih.govnih.govresearchgate.net
Interventional Studies in Glucose Homeostasis
Interventional studies have explored the therapeutic potential of blocking the IL-1 pathway to improve glucose homeostasis in patients with type 2 diabetes (T2D). nih.gov The rationale for this approach stems from the observation that high glucose levels can induce the production of IL-1β in pancreatic beta cells, leading to impaired insulin secretion and apoptosis. nih.govbmj.com The naturally occurring IL-1 receptor antagonist (IL-1Ra) protects beta cells from this decline. bmj.com
A double-blind, parallel-group trial involving 70 patients with T2D investigated the effects of anakinra, a recombinant human IL-1R antagonist. nih.gov After 13 weeks of treatment, the anakinra group showed a significant reduction in glycated hemoglobin (HbA1c) levels compared to the placebo group. nih.gov Additionally, anakinra treatment led to enhanced C-peptide secretion, a lower ratio of proinsulin to insulin, and reduced levels of inflammatory markers such as IL-6 and C-reactive protein (CRP). nih.govbmj.com These findings suggest that blocking IL-1 with anakinra can improve glycemia and beta-cell secretory function. nih.gov
Another study involving a neutralizing IL-1β monoclonal antibody, LY2189102, in patients with T2D also showed modest improvements in glycemia. diabetesjournals.org Similar to the anakinra trials, this study observed improvements in beta-cell function, as indicated by a reduced proinsulin/insulin ratio, without a significant change in insulin sensitivity. diabetesjournals.org These results collectively suggest that antagonism of the IL-1β pathway primarily benefits glucose control by preserving or improving pancreatic beta-cell function. diabetesjournals.org
Animal studies in the type 2 diabetic GK rat model further support these findings. Treatment with IL-1Ra in these rats decreased hyperglycemia, reduced the proinsulin/insulin ratio, and improved insulin sensitivity. pnas.org The treatment also reduced inflammatory markers and immune cell infiltration in the pancreatic islets. pnas.org
Table 3: Results of a 13-Week Interventional Trial with Anakinra in Type 2 Diabetes
| Outcome Measure | Anakinra Group vs. Placebo Group | p-value |
|---|---|---|
| Glycated Hemoglobin (HbA1c) | 0.46 percentage point lower | 0.03 |
| C-peptide Secretion | Enhanced | 0.05 |
| Ratio of Proinsulin to Insulin | Reduced | 0.005 |
| Interleukin-6 (IL-6) Levels | Reduced | <0.001 |
| C-reactive protein (CRP) Levels | Reduced | 0.002 |
Comparative Efficacy and Safety with Other Biologics
Comparison with TNF-alpha Blocking Agents
The comparative efficacy of IL-1R antagonists, such as anakinra, and tumor necrosis factor-alpha (TNF-α) blocking agents has been a subject of investigation, primarily in the context of rheumatoid arthritis (RA). While direct head-to-head trials are limited, indirect comparisons and meta-analyses have provided some insights. oup.comnih.gov
A systematic review and indirect comparison of biologics for RA indicated a trend towards greater efficacy for anti-TNF drugs like adalimumab, etanercept, and infliximab (B1170848) compared to anakinra. nih.govtandfonline.com For the American College of Rheumatology 50% response criteria (ACR50), the relative risk consistently favored the anti-TNF agents, although the differences did not always reach statistical significance, potentially due to a lack of power in the analyses. nih.govtandfonline.com A meta-analysis also concluded that for patients with RA, treatment with TNF-α antagonists is more effective than the IL-1 antagonist anakinra. nih.govnih.gov
In a study specifically comparing anakinra and TNF inhibitors in patients with both RA and type 2 diabetes (T2D), different outcomes were observed. clinexprheumatol.orgrunupshoot.com After 6 months, anakinra-treated participants showed a significant reduction in glycated hemoglobin (A1c) and fasting plasma glucose compared to those treated with TNF inhibitors. runupshoot.com A long-term follow-up of these participants suggested that the metabolic benefits of IL-1 inhibition could persist. clinexprheumatol.org While both groups maintained similar RA clinical responses, a larger percentage of anakinra-treated patients were able to discontinue glucocorticoids, and a reduction in anti-diabetic medications was observed in the anakinra group, whereas an increase was needed in the TNFi-treated group. clinexprheumatol.org
Combination therapy of anakinra with a TNF-α blocker (etanercept) has also been studied. openaccessjournals.comresearchgate.nethopkinsarthritis.org These trials found that the combination did not provide additional clinical benefit over etanercept alone in terms of ACR response rates. tandfonline.comresearchgate.nethopkinsarthritis.org
Table 4: Indirect Comparison of ACR50 Response for Anakinra vs. TNF-alpha Blockers in RA
| Comparator | Relative Risk (95% CI) |
|---|---|
| Adalimumab | 0.64 (0.36 to 1.14) |
| Etanercept | 0.41 (0.13 to 1.31) |
| Infliximab | 0.69 (0.41 to 1.18) |
| Anti-TNF Agents (as a class) | 0.67 (0.38 to 1.17) |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Adalimumab |
| Anakinra |
| C-peptide |
| C-reactive protein (CRP) |
| Etanercept |
| Fibrinogen |
| Glucagon |
| Glucose |
| Glycated hemoglobin (HbA1c) |
| Infliximab |
| Insulin |
| Interleukin-1 (IL-1) |
| Interleukin-1 Receptor (IL-1R) |
| Interleukin-1 Receptor Antagonist (IL-1Ra) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| LY2189102 |
| Proinsulin |
| Tocilizumab |
Combination Therapies
The rationale for employing Interleukin-1 Receptor (IL-1R) antagonists in combination with other therapeutic agents stems from the multifaceted nature of many inflammatory diseases and cancers. By targeting multiple pathogenic pathways simultaneously, combination therapies aim to achieve additive or synergistic effects, potentially leading to improved clinical outcomes compared to monotherapy. Research has explored the co-administration of IL-1R antagonists with conventional disease-modifying antirheumatic drugs (DMARDs), other biologic agents, and various cancer therapeutics.
Preclinical and clinical studies have demonstrated that combining an IL-1R antagonist with other treatments can lead to enhanced efficacy. nih.govpremierlab.comnih.gov For instance, in animal models of arthritis, combination therapy has shown excellent inhibition of disease variables, including bone resorption. nih.gov These findings have provided a strong basis for investigating such combinations in human clinical trials for a range of conditions. nih.govnih.gov
Combination with Methotrexate (B535133) in Rheumatoid Arthritis
The combination of the IL-1R antagonist anakinra with methotrexate (MTX), a cornerstone DMARD for rheumatoid arthritis (RA), has been extensively studied. In patients with moderate to severe active RA who did not respond adequately to MTX alone, the addition of anakinra resulted in statistically significant improvements in clinical response rates. hopkinsarthritis.org Clinical trials have shown that a greater percentage of patients receiving the combination therapy achieve American College of Rheumatology (ACR) 20, 50, and 70 response criteria compared to those on placebo with background MTX. reumatismo.orgclinexprheumatol.org
In a 24-week, multicenter, randomized, double-blind, placebo-controlled trial, 419 patients with active RA on background MTX therapy were randomized to receive either a placebo or one of five doses of anakinra. hopkinsarthritis.org The ACR20 response rates were significantly greater in the higher-dose anakinra groups compared to the placebo group. hopkinsarthritis.org Specifically, in a combination therapy study, 42% of patients receiving anakinra achieved an ACR20 response, compared to a lower percentage in the placebo group. clinexprheumatol.org Furthermore, 24% of patients on the combination achieved an ACR50 response, and 10% reached an ACR70 response. clinexprheumatol.org These clinical benefits were observed to be maintained for up to 48 weeks. reumatismo.org
Preclinical evidence supports these clinical findings. In studies on adjuvant arthritic rats, the combination of an IL-1R antagonist and MTX resulted in additive or synergistic benefits. nih.gov This was demonstrated by significant decreases in paw swelling and near-complete inhibition of bone resorption in the joints of rats treated with the combination, an effect markedly greater than with either agent alone. nih.gov
| Outcome Measure | Anakinra + MTX | Placebo + MTX | Reference |
|---|---|---|---|
| ACR20 Response | 42-46% | 19% | hopkinsarthritis.orgclinexprheumatol.org |
| ACR50 Response | 24% | 4% | clinexprheumatol.org |
| ACR70 Response | 10% | 0% | clinexprheumatol.org |
Combination with Other Biologic Agents
The potential for synergistic or additive effects has led to research combining IL-1R antagonists with other biologic agents, such as Tumor Necrosis Factor (TNF) inhibitors. premierlab.comnih.gov Preclinical studies in rat models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) investigated the combination of an IL-1R antagonist and a PEGylated soluble TNF receptor type I (PEG sTNFRI). premierlab.comnih.gov
The results from these animal models were promising, showing additive beneficial effects on paw swelling and final paw weights. premierlab.com A greater-than-additive effect was observed when an inactive dose of the IL-1R antagonist was combined with minimally active doses of the TNF inhibitor. premierlab.comnih.gov Histological evaluation of the joints revealed that the combination therapy produced dramatic inhibition of ankle joint pathology, with additive benefits on bone resorption and cartilage damage. premierlab.com
However, these preclinical benefits did not translate into improved clinical efficacy in human trials for rheumatoid arthritis. researchgate.net A double-blind study involving 244 RA patients who had previously failed MTX therapy evaluated the combination of etanercept (a TNF inhibitor) and anakinra. researchgate.net The study found that the combination therapy provided no additional treatment benefit over etanercept monotherapy in terms of ACR response rates. researchgate.net For instance, 31% of patients receiving full-dosage etanercept plus anakinra achieved an ACR50 response, compared with 41% of patients treated with etanercept alone, a difference that was not statistically significant. researchgate.net
| Model | Finding | Parameter | Reference |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Additive effect | Clinical and histologic parameters | premierlab.comnih.gov |
| Collagen-Induced Arthritis (CIA) | Greater-than-additive effects | Observed with inactive dose of IL-1Ra and low-dose PEG sTNFRI | premierlab.comnih.gov |
| Adjuvant-Induced Arthritis (AIA) | Generally additive effects | Clinical and histologic parameters | premierlab.comnih.gov |
| Ankle Joint Histology | Dramatic inhibition of pathology | Bone resorption and cartilage damage | premierlab.com |
Combination Therapies in Oncology
These preclinical findings have spurred several clinical trials. mdpi.com Studies are evaluating IL-1R antagonists like anakinra and canakinumab in combination with chemotherapy, checkpoint inhibitors, and other targeted agents for various malignancies. For example, trials have been initiated to assess anakinra in combination with dexamethasone (B1670325) for multiple myeloma precursors, and with gemcitabine, cisplatin, and nab-paclitaxel for pancreatic ductal adenocarcinoma (PDAC). mdpi.com The CANOPY-N trial is a Phase II study evaluating canakinumab alone or in combination with the PD-1 inhibitor pembrolizumab (B1139204) as a neoadjuvant treatment for resectable NSCLC. tandfonline.com However, the CANOPY-A trial, which tested canakinumab as an adjuvant therapy after surgery and chemotherapy for NSCLC, did not meet its primary endpoint of improving disease-free survival. ascopubs.org
| Identifier | Condition | IL-1R Antagonist | Combination Agent(s) | Phase | Reference |
|---|---|---|---|---|---|
| NCT00635154 | Multiple Myeloma (precursor conditions) | Anakinra | Dexamethasone | - | mdpi.com |
| NCT02550327 | Pancreatic Ductal Adenocarcinoma (PDAC) | Anakinra | Gemcitabine, Cisplatin, Nab-paclitaxel | I | mdpi.com |
| CANOPY-N (NCT03968419) | Non-Small-Cell Lung Cancer (NSCLC), resectable | Canakinumab | Pembrolizumab | II | tandfonline.com |
| CANOPY-A (NCT03447769) | Non-Small-Cell Lung Cancer (NSCLC), resected | Canakinumab | Standard adjuvant chemotherapy | III | ascopubs.org |
| CANOPY-1 (NCT03631199) | Non-Small-Cell Lung Cancer (NSCLC), advanced | Canakinumab | Pembrolizumab + Chemotherapy | III | ascopubs.org |
Combination Therapies in Other Indications
In the treatment of recurrent pericarditis, the IL-1α/β inhibitor rilonacept has been studied in patients who may also be receiving standard-of-care treatments such as nonsteroidal anti-inflammatory drugs (NSAIDs), colchicine, or corticosteroids. kiniksa.combmj.com The Phase 3 RHAPSODY trial demonstrated that rilonacept rapidly resolved pericarditis episodes and allowed for the successful tapering and discontinuation of conventional therapies. bmj.com In a post-hoc analysis of the trial, investigators successfully transitioned all patients receiving various combinations of NSAIDs, colchicine, and glucocorticoids at baseline to rilonacept monotherapy without recurrence. bmj.com This transition to monotherapy was typically achieved within a median of 7.7 to 8.0 weeks. bmj.com
| Baseline Combination Therapy | Percentage of Patients on this Regimen | Outcome | Reference |
|---|---|---|---|
| NSAIDs + Colchicine | 44% | Successfully transitioned to Rilonacept monotherapy | bmj.com |
| Colchicine + Glucocorticoids | 24% | Successfully transitioned to Rilonacept monotherapy | bmj.com |
| NSAIDs + Colchicine + Glucocorticoids | 33% | Successfully transitioned to Rilonacept monotherapy | bmj.com |
Advanced Therapeutic Strategies and Drug Development for Il 1r Antagonist
Strategies to Overcome Pharmacokinetic Limitations
The therapeutic potential of the Interleukin-1 receptor antagonist (IL-1Ra) is often hindered by its inherent pharmacokinetic limitations, primarily its short biological half-life of 4 to 6 hours and rapid renal clearance. researchgate.net These characteristics necessitate frequent administration to maintain therapeutic concentrations. To address these challenges, various strategies are being explored to enhance the drug's pharmacokinetic profile, focusing on extending its half-life and developing systems for its sustained release.
Extended Half-Life Formulations
Several approaches have been investigated to prolong the circulation time of IL-1Ra. These strategies primarily involve increasing the molecule's hydrodynamic size to reduce renal filtration or utilizing recycling mechanisms.
Fusion Proteins: A prominent strategy involves fusing IL-1Ra with proteins that have a naturally long half-life, such as albumin or the Fc region of immunoglobulins. scispace.com For instance, fusing IL-1Ra to human serum albumin (HSA) or using albumin-binding domain antibodies (AlbudAb) has been shown to significantly extend its in vivo half-life. scispace.comdoi.org One study demonstrated that an AlbudAb/IL-1ra fusion protein had a dramatically improved in vivo efficacy in a model of collagen-induced arthritis due to its extended serum half-life. doi.org
Polymer Conjugation: Covalent attachment of polymers, such as polyethylene (B3416737) glycol (PEG), is a well-established method for extending the half-life of protein drugs. This process, known as PEGylation, increases the molecule's size and shields it from enzymatic degradation and renal clearance. springermedicine.com Other polymers like polysialic acid and hydroxyethyl (B10761427) starch (HES) have also been explored. Modification of IL-1Ra with 85 kDa HES resulted in a 6-fold increase in plasma half-life in rats compared to the unmodified protein. tandfonline.com Similarly, conjugation with a 40-kDa polyglycerol (PG) showed a comparable half-life to the PEGylated version. tandfonline.com
Polypeptide Fusions: Genetically fusing IL-1Ra with unstructured recombinant polypeptides, such as elastin-like polypeptides (ELPs), is another innovative approach. tandfonline.com ELPs can be designed to undergo a soluble-to-insoluble phase transition in response to physiological temperature, forming a depot at the injection site for sustained release. tandfonline.comdntb.gov.ua A fusion protein of an ELP with IL-1Ra has been developed and characterized for its potential in local anti-inflammatory therapy. dntb.gov.ua
| Strategy | Example Moiety | Mechanism | Reported Outcome |
|---|---|---|---|
| Fusion Proteins | Albumin-binding domain antibody (AlbudAb) | Binds to serum albumin, increasing hydrodynamic size and utilizing the neonatal Fc receptor (FcRn) recycling pathway. scispace.com | Significantly longer in vivo half-life (t1/2β = 4.3 h) compared to IL-1ra alone (t1/2β = 2 min) in mice. doi.org |
| Polymer Conjugation | Hydroxyethyl starch (HES) (85 kDa) | Increases hydrodynamic radius, reducing renal clearance. tandfonline.com | 6-fold prolongation of plasma half-life in rats (10.8 h vs. 1.7 h). tandfonline.com |
| Polypeptide Fusions | Elastin-like polypeptide (ELP) | Forms a depot at body temperature for slow release into circulation. tandfonline.comdntb.gov.ua | Maintained circulating drug levels in monkeys for 17–21 days. tandfonline.com |
Sustained Release Delivery Systems
To provide localized and prolonged therapeutic effects, various biodegradable materials are being used to encapsulate IL-1Ra for sustained release.
Microspheres: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been fabricated into microspheres to encapsulate IL-1Ra. researchgate.netdntb.gov.ua These microspheres degrade over time, releasing the entrapped IL-1Ra in a controlled manner. Dextran-modified PLGA microspheres have been shown to prolong the half-life of IL-1Ra for potential use in periodontal disease. nih.gov
Hydrogels: Thermoresponsive gels, such as those made from Pluronic F127 (PF127), can be injected as a liquid and form a gel depot at body temperature, providing sustained release of the incorporated IL-1Ra. plos.org A study using a PF127 gel loaded with IL-1Ra demonstrated sustained hypoglycemic and protective effects in diabetic rats. plos.org
Scaffolds: For tissue engineering and regenerative medicine applications, scaffolds made of materials like collagen-hydroxyapatite (CHA) can be used as platforms for the delivery of IL-1Ra. frontiersin.orgnih.gov These scaffolds provide a structural template for tissue formation while releasing the anti-inflammatory agent.
| Delivery System | Material | Application | Key Finding |
|---|---|---|---|
| Microspheres | Poly(lactic-co-glycolic acid) (PLGA) | General sustained release. researchgate.netdntb.gov.ua | Attenuated IL-1β-mediated degradation of nucleus pulposus in vitro. dntb.gov.ua |
| Hydrogels | Pluronic F127 (PF127) | Systemic delivery for conditions like type 2 diabetes. plos.org | Sustained delivery reduced hyperglycemia in diabetic rats. plos.org |
| Scaffolds | Collagen-hydroxyapatite (CHA) | Localized delivery for bone repair. frontiersin.orgnih.gov | Supported mineralization of bone marrow-derived mesenchymal stromal cells under chronic inflammatory conditions in vitro. researchgate.net |
Gene Therapy Approaches for Sustained IL-1Ra Expression
Gene therapy offers a promising strategy to achieve long-term, localized production of IL-1Ra, thereby overcoming the need for repeated administrations of the recombinant protein. openaccessjournals.com This approach involves introducing the gene encoding IL-1Ra into target cells, which then continuously synthesize and secrete the antagonist.
Ex Vivo Gene Transfer in Arthritis
The ex vivo approach involves genetically modifying cells outside the body before transplanting them into the target tissue, such as a joint. ucl.ac.uk
Methodology: Synovial fibroblasts are harvested from a patient, expanded in culture, and then transduced with a vector carrying the IL-1Ra gene. openaccessjournals.compnas.org These genetically modified cells are then injected back into the patient's affected joint. openaccessjournals.com
Clinical Findings: The first clinical trials of this strategy for rheumatoid arthritis (RA) utilized a retroviral vector to deliver the human IL-1Ra cDNA to autologous synovial fibroblasts. openaccessjournals.compnas.org In a phase I trial, nine women with advanced RA received injections of transduced cells into their metacarpophalangeal joints. pnas.org Examination of the joints after one week confirmed successful gene transfer and intra-articular expression of the transgene, with elevated levels of IL-1Ra detected. ucl.ac.ukpnas.org No adverse events were reported, demonstrating the safety and feasibility of this approach. pnas.org A subsequent study in two RA patients showed marked clinical improvement in response to the gene therapy. openaccessjournals.com While effective, this ex vivo method has been described as laborious and expensive. ucl.ac.uknih.gov
Viral and Non-viral Vector Systems
The choice of vector is critical for the safety and efficacy of gene therapy. Both viral and non-viral systems have been investigated for delivering the IL-1Ra gene.
Viral Vectors:
Retroviruses: These were among the first vectors used for IL-1Ra gene therapy in arthritis. openaccessjournals.comnih.gov They can integrate their genetic material into the host cell's genome, potentially leading to long-term gene expression. ucl.ac.uk However, concerns about insertional mutagenesis, where the virus integrates into and disrupts an important gene, have limited their use. ucl.ac.uknih.gov
Adenoviruses: These vectors are highly efficient at transducing synovial cells in vivo. nih.gov However, first-generation adenoviral vectors can elicit an immune response, leading to the elimination of transduced cells and transient gene expression. nih.gov Newer, helper-dependent adenoviral vectors, which lack all viral coding sequences, have been developed to reduce this immunogenicity. nih.gov
Adeno-associated viruses (AAV): AAV vectors are considered one of the most promising options for in vivo gene therapy due to their high efficiency, long-term stability, and favorable safety profile, as they are mostly non-integrating. mdpi.com AAV-mediated delivery of IL-1Ra has shown success in animal models of arthritis and is being evaluated in clinical trials. nih.govmdpi.com Strategies to enhance safety include incorporating liver-specific microRNA binding sites to reduce off-target expression in the liver. mdpi.com
Non-viral Vectors:
These vectors offer advantages in terms of safety, low immunogenicity, and ease of production. nih.govucl.ac.uk However, they have historically been associated with lower and more transient gene expression compared to viral vectors. ucl.ac.uk
Cationic Polymers: Polyethyleneimine (PEI), a cationic polymer, has been used to form nanoparticles with plasmid DNA (pDNA) encoding IL-1Ra. frontiersin.orgnih.gov These nanoparticles can be incorporated into scaffolds, such as collagen-hydroxyapatite, to create a "gene-activated" biomaterial that promotes tissue regeneration while locally producing the therapeutic protein. frontiersin.orgnih.govresearchgate.net
Cationic Liposomes and Other Formulations: Research is ongoing to improve non-viral vector systems through modifications with ionizable lipids, peptides, and cell-membrane coatings to enhance in vivo delivery for applications like RA gene therapy. ucl.ac.uk
| Vector Type | Vector Example | Key Characteristics | Reported Use/Finding |
|---|---|---|---|
| Viral | Retrovirus | Integrates into host genome; risk of insertional mutagenesis. ucl.ac.uknih.gov | Used in early ex vivo clinical trials for RA, demonstrating successful gene transfer. openaccessjournals.compnas.org |
| Adenovirus | Highly efficient for in vivo gene transfer to joints; can be immunogenic. nih.gov | Helper-dependent versions show reduced immunogenicity in animal models. nih.gov | |
| Adeno-associated virus (AAV) | Mostly non-integrating, high efficiency, long-term stability, low toxicity. mdpi.com | AAV9-IL-1Ra showed potential for long-term improvement in a rat OA model with a single injection. mdpi.com | |
| Non-viral | Polyethyleneimine (PEI) | Cationic polymer that complexes with pDNA; lower efficiency than viral vectors but safer. frontiersin.orgnih.gov | Used in a gene-activated scaffold to protect cells from IL-1β-mediated inhibition of osteogenesis. nih.govresearchgate.net |
| Cationic Liposomes | Lipid-based nanoparticles for nucleic acid delivery. ucl.ac.uk | Have shown success in delivering RNAi therapies for RA in experimental models. ucl.ac.uk |
Development of Novel IL-1R Antagonist Modulators
Beyond the native IL-1Ra protein and its modified versions, research is focused on developing novel, small-molecule modulators of the IL-1 receptor (IL-1R). These new chemical entities offer potential advantages, including oral bioavailability and different mechanisms of action.
Allosteric Modulators: A significant development is the discovery of small peptide antagonists that act as allosteric modulators of the IL-1 receptor. nih.gov Unlike the recombinant IL-1Ra which directly competes with IL-1 for the same binding site, these modulators bind to a different site on the receptor complex. nih.govfrontiersin.org
Peptide 101.10 (rytvela): This peptide was derived from loops of the IL-1R accessory protein (IL-1RAcP) and acts as a noncompetitive antagonist. nih.govarvojournals.org
Mechanism: It is believed to inhibit IL-1R signaling by preventing the conformational changes required for receptor activation, without blocking the IL-1 binding site directly. nih.gov
Functional Selectivity: A key feature of 101.10 is its functional selectivity, meaning it can block certain IL-1R signaling pathways while leaving others, such as NF-κB activation, unaffected. nih.govfrontiersin.org This could offer a more nuanced therapeutic effect with a potentially better safety profile.
Preclinical Efficacy: In preclinical models, 101.10 has demonstrated potent anti-inflammatory effects and was found to be superior to corticosteroids and recombinant IL-1Ra in models of hyperthermia and inflammatory bowel disease. nih.gov It has also shown promise in preventing pathological neovascularization in a model of oxygen-induced retinopathy. arvojournals.org
Small-Molecule Inhibitors: The search for small molecules that can inhibit the protein-protein interaction between IL-1 and its receptor is an active area of research. plos.org Computational methods are being used to identify potential allosteric binding sites on the IL-1R1 ectodomain to guide the development of such inhibitors. plos.org
| Modulator | Type | Mechanism of Action | Key Research Finding |
|---|---|---|---|
| Recombinant IL-1Ra (Anakinra) | Competitive Antagonist | Binds to the IL-1RI, directly competing with IL-1α and IL-1β. nih.govmdpi.com | Approved for treating various inflammatory diseases but has a short half-life. nih.gov |
| 101.10 (rytvela) | Noncompetitive Peptide Antagonist (Allosteric Modulator) | Binds to a site other than the IL-1 binding site, exhibiting functional selectivity. nih.govfrontiersin.org | Demonstrated potent in vivo effects in models of hyperthermia and inflammatory bowel disease, superior to recombinant IL-1Ra. nih.gov |
Recombinant IL-1 Trap Proteins
Recombinant IL-1 trap proteins are a class of biologics designed to neutralize interleukin-1 (IL-1) by acting as a decoy receptor. These fusion proteins are engineered to bind to IL-1 cytokines with high affinity, thereby preventing them from interacting with their natural cell-surface receptors and initiating a pro-inflammatory signaling cascade. patsnap.comresearchgate.net
A prime example of this strategy is Rilonacept. nih.gov Structurally, Rilonacept is a dimeric fusion protein. researchgate.net It consists of the ligand-binding domains of the human IL-1 receptor type I (IL-1RI) and the IL-1 receptor accessory protein (IL-1RAcP), fused to the Fc portion of human IgG1. researchgate.netnih.gov This design allows Rilonacept to function as an "IL-1 trap," effectively sequestering both IL-1α and IL-1β. patsnap.comresearchgate.net By binding to these cytokines, Rilonacept prevents their engagement with the IL-1 receptor complex, thus blocking the downstream inflammatory cascade. nih.govarcalysthcp.com
The mechanism of action of Rilonacept has been well-documented and shows significant efficacy in reducing the frequency and severity of inflammatory episodes in conditions driven by excessive IL-1 activity. patsnap.com
Table 1: Recombinant IL-1 Trap Proteins
| Compound | Mechanism of Action | Target(s) |
|---|
| Rilonacept | Acts as a soluble decoy receptor, trapping IL-1 and preventing its binding to cell surface receptors. patsnap.comresearchgate.netnih.gov | IL-1α and IL-1β patsnap.comnih.gov |
Neutralizing Antibodies to IL-1β, IL-1α, or IL-1R1
Another major strategy in antagonizing the IL-1 pathway involves the use of monoclonal antibodies that specifically neutralize IL-1α, IL-1β, or their receptor, IL-1R1.
Neutralizing Antibodies to IL-1β:
Canakinumab is a high-affinity, fully human monoclonal antibody of the IgG1/κ isotype that specifically targets human IL-1β. drugbank.comnih.gov It was generated by immunizing transgenic mice capable of producing human antibodies with recombinant human IL-1β. nih.gov Canakinumab binds to IL-1β and neutralizes its biological activity by blocking its interaction with IL-1 receptors. drugbank.comnih.goveuropa.eu Importantly, it does not cross-react with IL-1α or the IL-1 receptor antagonist (IL-1ra). drugbank.com This high specificity allows for targeted inhibition of the IL-1β-mediated inflammatory pathway.
Gevokizumab is an experimental humanized monoclonal antibody that also targets IL-1β. wikipedia.orgcreativebiolabs.net It functions as an allosteric modulator, binding to IL-1β and attenuating the cellular signaling events that lead to inflammation without completely blocking the receptor binding site. wikipedia.orgcreativebiolabs.netnih.gov This unique mechanism allows for a context-dependent reduction of IL-1β activity. nih.gov
Neutralizing Antibodies to IL-1α:
MABp1 (Bermekimab) is an investigational, true human monoclonal antibody that specifically targets IL-1α. nih.govguidetopharmacology.org It neutralizes the processes mediated by IL-1α that are associated with tumor progression and inflammation. guidetopharmacology.org MABp1 has been studied for its potential to alleviate cancer-related symptoms such as cachexia by blocking hypothalamic IL-1α activity. guidetopharmacology.orgtargetedonc.com
Neutralizing Antibodies to IL-1R1:
Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). drugbank.comnih.gov It competitively inhibits the binding of both IL-1α and IL-1β to the IL-1 type I receptor (IL-1RI). drugbank.comeuropa.eu By occupying the receptor site, Anakinra blocks the biological activities of IL-1, thereby reducing inflammation. nih.govmims.com Unlike the naturally occurring IL-1Ra, Anakinra has an additional methionine residue at its amino terminus. drugbank.com
Table 2: Neutralizing Antibodies and Receptor Antagonists
| Compound | Type | Target | Mechanism of Action |
|---|---|---|---|
| Canakinumab | Human monoclonal antibody drugbank.comnih.gov | IL-1β drugbank.comnih.gov | Neutralizes IL-1β by blocking its interaction with IL-1 receptors. drugbank.comeuropa.eu |
| Gevokizumab | Humanized monoclonal antibody wikipedia.org | IL-1β wikipedia.org | Allosterically modulates and downregulates IL-1β signaling. wikipedia.orgnih.gov |
| MABp1 (Bermekimab) | Human monoclonal antibody nih.govguidetopharmacology.org | IL-1α guidetopharmacology.org | Neutralizes IL-1α-mediated processes. guidetopharmacology.orgresearchgate.net |
| Anakinra | Recombinant IL-1 receptor antagonist drugbank.com | IL-1R1 drugbank.com | Competitively inhibits binding of IL-1α and IL-1β to IL-1R1. drugbank.comeuropa.eu |
Peptide Mimetics and Allosteric Modulators
Research into IL-1R antagonists has also explored the development of peptide mimetics and allosteric modulators.
Peptide Mimetics: A 21-amino acid antagonist peptide has been structurally characterized, revealing its binding to the domain 1/2 junction of IL-1R1. nih.gov This is a conserved binding site for both IL-1β and the natural IL-1 receptor antagonist. nih.gov The study of this peptide's interaction with the receptor provides insights for the design of smaller, more targeted IL-1 receptor antagonists. nih.gov
Allosteric Modulators: As mentioned previously, Gevokizumab is a key example of an allosteric modulator. wikipedia.orgnih.gov It binds to IL-1β at a site distinct from the receptor-binding interface, inducing a conformational change that reduces the affinity and kinetics of IL-1β binding to its receptor. nih.gov This mechanism allows for a more nuanced regulation of IL-1 signaling. nih.gov Another study identified neutralizing anti-IL-1RA autoantibodies that bind to IL-1RA at sites both near and distant to the IL-1R binding interface, suggesting they may allosterically modulate the interaction between IL-1RA and its receptor. nih.gov
Small Protein Antagonists
The de novo design of small protein antagonists represents a cutting-edge approach to inhibiting IL-1 signaling. rcsb.org Researchers have computationally designed small proteins that can bind to the IL-1 receptor 1 (IL-1R1) with high affinity, in the picomolar to low-nanomolar range. rcsb.org These designed proteins act as antagonists, preventing IL-1 from interacting with its receptor and activating the inflammatory signaling pathway. rcsb.org Crystallography studies have confirmed that the structures of these antagonists closely match their computational models, validating the design process. rcsb.org
Immunogenicity Considerations in Biologic Development
The development of biologic drugs, including recombinant proteins and monoclonal antibodies, is accompanied by the potential for immunogenicity, where the patient's immune system recognizes the therapeutic protein as foreign and mounts an immune response against it. mdpi.compatsnap.com
Host Immune Response to Recombinant Proteins
When a biologic drug is administered, it can be recognized as foreign by the host's immune system, leading to the formation of anti-drug antibodies (ADAs). mdpi.compatsnap.com The development of ADAs is a specific adaptive immune response involving T and B lymphocytes. elsevier.es These ADAs can have several consequences:
Neutralization: ADAs can bind to the therapeutic protein and neutralize its activity, reducing its efficacy. elsevier.es
Altered Pharmacokinetics: The formation of immune complexes between the biologic and ADAs can lead to accelerated clearance of the drug from the body, further diminishing its therapeutic effect. mdpi.com
Adverse Events: In some cases, the immune response can lead to adverse effects, including hypersensitivity reactions. elsevier.es
Several factors can influence the immunogenicity of a biologic, including its molecular structure, impurities, and variations in its sequence. patsnap.com Host-related factors such as genetic background (e.g., specific HLA haplotypes), immune status, and prior exposure to similar proteins also play a significant role. mdpi.compatsnap.com
Strategies to Reduce Immunogenicity
Several strategies are employed during drug development to mitigate the risk of immunogenicity:
Humanization and Deimmunization: To reduce the foreign nature of therapeutic proteins, particularly monoclonal antibodies, they can be "humanized" by grafting the antigen-binding regions (CDRs) from a non-human antibody onto a human antibody framework. tandfonline.com Deimmunization goes a step further by identifying and removing potential T-cell epitopes from the protein sequence. mdpi.comtandfonline.com
Protein Engineering: Modifications to the protein, such as PEGylation (the attachment of polyethylene glycol chains), can help to mask immunogenic epitopes. nih.gov However, even minor changes, like point mutations intended to improve stability, can inadvertently create new epitopes. tandfonline.com
Induction of Immune Tolerance: Novel approaches are being explored to induce immune tolerance to the therapeutic protein. nih.gov One such strategy involves the use of nanoparticles containing the biologic along with an immunomodulatory agent like rapamycin (B549165) to promote a tolerogenic response. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Anakinra |
| Azathioprine |
| Bermekimab |
| Canakinumab |
| Gevokizumab |
| MABp1 |
| Methotrexate (B535133) |
| Rapamycin |
Future Directions and Research Gaps for Il 1r Antagonist
Elucidating Undefined Roles of Intracellular IL-1Ra Isoforms
The IL-1 receptor antagonist (IL-1Ra) is not a single entity but exists in several isoforms with distinct locations and potentially different functions. The most well-characterized is the secreted isoform (sIL-1Ra), which acts outside the cell to block IL-1 receptors on the cell surface. annualreviews.orgnih.gov However, there are also intracellular isoforms (icIL-1Ra) that reside within the cell's cytoplasm. annualreviews.orgnih.gov The IL-1Ra gene produces one secreted and three intracellular isoforms (icIL-1Ra1, icIL-1Ra2, and icIL-1Ra3) through alternative splicing. nih.gov These intracellular forms lack the leader sequence that directs sIL-1Ra for secretion. researchgate.net
While it was initially thought that icIL-1Ra might simply block IL-1 signaling from inside the cell, emerging evidence suggests more complex and as-yet poorly defined roles. nih.gov For instance, icIL-1Ra has been shown to translocate to the nucleus and may be involved in regulating gene expression. researchgate.net This suggests functions beyond direct IL-1 antagonism. The expression of these isoforms is cell-type specific; for example, icIL-1Ra is abundant in epithelial cells like keratinocytes, whereas monocytes produce both secreted and intracellular forms. annualreviews.org Studies have shown that both sIL-1Ra and icIL-1Ra are synthesized by cardiomyocytes under ischemic conditions. nih.gov A significant gap in current knowledge is the precise biological function of these intracellular isoforms and the mechanisms that control their expression. nih.gov Future research is needed to clarify these undefined roles, which could reveal novel regulatory pathways in inflammation and identify new therapeutic targets.
Precision Medicine Approaches: Patient Stratification and Biomarkers
A major goal for the future use of IL-1R antagonists is the implementation of a precision medicine strategy. This involves identifying which patients are most likely to benefit from treatment, thereby maximizing efficacy and avoiding unnecessary therapies. This requires the discovery and validation of reliable biomarkers. mdpi.com
Currently, patient selection is primarily based on a clinical diagnosis. However, response to IL-1 blockade can vary even among patients with the same disease. Research is underway to identify genetic markers, such as single nucleotide polymorphisms (SNPs) in the IL-1 gene family, that may predict therapeutic response. oup.com For example, a polymorphism in the IL-1RN gene, which codes for IL-1Ra, has been associated with the severity of various inflammatory diseases. oup.com
Beyond genetics, there is a strong focus on identifying circulating biomarkers. These are molecules, such as cytokines and other proteins, that can be measured in the blood to provide a real-time picture of a patient's inflammatory state. For instance, in systemic juvenile idiopathic arthritis, high levels of Interleukin-18 (IL-18) have been retrospectively associated with relapse after tapering the IL-1R antagonist anakinra, suggesting IL-18 could be a biomarker to guide treatment decisions. acrabstracts.org Similarly, studies in rheumatoid arthritis are searching for a panel of cytokine biomarkers that can predict response to different biologic therapies, including IL-1R antagonists. reumatologiaclinica.org The ultimate aim is to develop a robust biomarker panel that can accurately predict a patient's response to IL-1 blockade, enabling a more personalized and effective treatment approach. nih.govnih.gov
Exploring Novel Therapeutic Indications
The fundamental role of IL-1 in driving inflammation suggests that IL-1R antagonists could be effective in a wider range of diseases than those for which they are currently approved. nih.gov Consequently, researchers are actively investigating their use in new therapeutic areas.
Cancer Immunomodulation
Inflammation is a critical component of the tumor microenvironment, where it can promote tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. frontiersin.orgnih.gov The cytokine IL-1 is a key player in this process and has been linked to tumor invasiveness. nih.govmdpi.com Blocking the IL-1 pathway is therefore being explored as a cancer treatment strategy. nih.gov The goal is not to directly kill cancer cells, but to modulate the tumor microenvironment to be less favorable for the tumor and to enhance the body's anti-tumor immune response. researchgate.net
Preclinical studies have shown that administering an IL-1R antagonist can reduce the number and size of metastases in melanoma models. mdpi.com Furthermore, IL-1 signaling has been implicated in resistance to immunotherapy. nih.gov Combining IL-1 blockade with checkpoint inhibitors, a type of immunotherapy, has shown improved tumor control in animal models of breast cancer. mdpi.com Clinical trials are investigating the use of IL-1R antagonists in various cancers. nih.gov A key area for future research is to identify which cancer types are most dependent on IL-1 signaling and would therefore be most responsive to this therapeutic approach.
Prevention of Adverse Cardiac Remodeling
Following a myocardial infarction (heart attack), an intense inflammatory response, in which IL-1 plays a central role, can lead to adverse remodeling of the heart. nih.govoup.com This remodeling can involve cardiomyocyte cell death and fibrosis, impairing heart function and potentially leading to heart failure. nih.govahajournals.org
Preclinical studies in animal models have demonstrated that IL-1 blockade can ameliorate adverse cardiac remodeling and preserve heart function after a myocardial infarction. nih.govahajournals.org Clinical pilot studies in patients with ST-segment elevation myocardial infarction have suggested that treatment with the IL-1R antagonist anakinra is safe and may favorably affect left ventricular remodeling. nih.gov Larger clinical trials are needed to confirm these findings and to determine if IL-1 blockade can be a novel strategy to prevent heart failure after a heart attack. nih.govoup.com
Chronic Inflammatory Conditions Beyond Current Indications
The success of IL-1R antagonists in established indications has spurred interest in their potential for a variety of other chronic inflammatory diseases where IL-1 is thought to be a key pathogenic driver. nih.gov These conditions include gout, a form of inflammatory arthritis triggered by uric acid crystals, where IL-1β is a critical mediator of the inflammatory cascade. frontiersin.org
Other potential indications being explored include Behçet's disease, a systemic vasculitis, and certain chronic skin conditions. frontiersin.org There is also emerging evidence suggesting a role for IL-1 in endometriosis, with one study showing that the IL-1R antagonist anakinra improved quality of life measures and reduced inflammatory biomarkers in patients. dovepress.com For each of these potential new uses, rigorous clinical trials are necessary to establish the efficacy and safety of IL-1R antagonist therapy.
Optimizing Delivery and Efficacy in CNS Disorders
Neuroinflammation, with IL-1 as a key mediator, is increasingly recognized as a critical factor in the pathogenesis of a range of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as stroke and neuropathic pain. nih.govresearchgate.net A significant hurdle in treating these conditions with protein-based drugs like the IL-1R antagonist is the blood-brain barrier (BBB), a protective barrier that severely restricts the entry of large molecules into the brain. nih.govresearchgate.net
To address this challenge, researchers are developing innovative strategies to enhance CNS delivery. One promising approach involves creating fusion proteins. For example, an IL-1R antagonist has been fused to an antibody that targets the transferrin receptor, which is involved in transporting iron across the BBB. nih.govnih.govresearchgate.net This novel construct has been shown to increase the delivery of the IL-1R antagonist into the CNS and has demonstrated efficacy in a mouse model of neuropathic pain. nih.govnih.govresearchgate.net Other strategies being investigated include direct administration into the CNS and the use of nanocarriers to transport the drug across the BBB. frontiersin.orgresearchgate.net Overcoming the delivery challenge is a critical step toward realizing the therapeutic potential of IL-1 blockade for a wide array of debilitating neurological disorders.
Addressing Challenges in Clinical Trial Design and Interpretation for IL-1R Antagonist
The development and evaluation of Interleukin-1 Receptor (IL-1R) antagonists have been marked by significant complexities in clinical trial design and interpretation. These challenges stem from the multifaceted role of IL-1 in various diseases, patient population heterogeneity, and the intricacies of measuring treatment response. Addressing these hurdles is crucial for optimizing the therapeutic potential of IL-1R antagonists.
A primary challenge lies in the inherent heterogeneity of patient populations. Diseases where IL-1 plays a pathogenic role, such as autoinflammatory syndromes, rheumatoid arthritis, and sepsis, are themselves diverse in their clinical presentation and underlying biology. mdpi.comresearchgate.net This variability can confound trial results, making it difficult to discern a true treatment effect. For instance, a retrospective analysis of a sepsis trial suggested that the mortality benefit of a recombinant human IL-1 receptor antagonist varied based on the patient's initial plasma IL-1 receptor antagonist concentration. researchgate.netexlibrisgroup.com This highlights the need for better patient stratification strategies.
The selection of appropriate and sensitive endpoints is another critical aspect. While some trials have used surrogate markers like C-reactive protein (CRP) and interleukin-6 (IL-6) to measure inflammatory response, these may not always correlate with clinical outcomes. researchgate.netahajournals.org For instance, in a trial of anakinra for acute intracerebral hemorrhage, while there was a reduction in IL-6, there was no significant difference in the primary outcome of edema extension distance. researchgate.net The use of standardized mean differences (SMD) has been employed in meta-analyses to compare results across studies that use different scales for pain and function, but this approach also has its limitations. nih.govmdpi.com
Furthermore, the development and validation of predictive biomarkers are essential to guide patient selection and personalize treatment. Elevated baseline levels of IL-1Ra have been associated with an increased risk of developing type 2 diabetes, suggesting its potential as a biomarker. nih.govnih.gov In the context of knee osteoarthritis, certain variants of the IL-1 receptor antagonist gene (IL1RN) have been linked to disease progression, indicating their potential utility in stratifying patients for clinical trials. nih.gov Similarly, in systemic juvenile idiopathic arthritis, IL-18 levels have been explored as a biomarker to guide the tapering and discontinuation of anakinra treatment. acrabstracts.org
Statistical considerations also play a pivotal role in the design and interpretation of these trials. The use of random effects models in meta-analyses acknowledges the heterogeneity across studies. nih.govmdpi.com However, even with such models, significant heterogeneity can remain, underscoring the challenges in pooling data from diverse trials. nih.govmdpi.com Mendelian randomization studies have been utilized to infer causal relationships between IL-1Ra levels and disease risk, offering a method to mitigate confounding from environmental factors. frontiersin.orgfrontiersin.org
Q & A
Q. What in vivo imaging techniques are optimal for real-time visualization of IL-1R antagonist biodistribution?
- Methodological Answer: Label antagonists with near-infrared fluorophores (e.g., IRDye800CW) and track tissue accumulation via IVIS Spectrum imaging in LPS-challenged mice. Correlate with ex vivo autoradiography using ⁹⁹mTc-labeled antagonists for quantitative organ uptake analysis. Validate target engagement with PET imaging using [¹⁸F]-labeled IL-1β as a competitive tracer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
